KH7
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
330676-02-3 |
|---|---|
Molecular Formula |
C17H15BrN4O2S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1 |
InChI Key |
WILMXUAKQKGGCC-JTQLQIEISA-N |
SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |
Isomeric SMILES |
C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KH7 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Function of KH7: A Technical Guide to the Soluble Adenylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH7 is a widely utilized small molecule inhibitor that plays a crucial role in the study of cellular signaling pathways. It is a specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme distinct from the more commonly studied transmembrane adenylyl cyclases (tmACs). Unlike tmACs, which are typically activated by G protein-coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues, primarily bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This unique mode of regulation positions sAC as a critical sensor of the intracellular environment, modulating a diverse array of physiological processes. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its application in scientific research, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the catalytic activity of soluble adenylyl cyclase. By doing so, it prevents the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The inhibition of sAC by this compound leads to a reduction in localized cAMP pools within specific cellular compartments where sAC is active, such as the cytoplasm, mitochondria, and nucleus. This targeted decrease in cAMP levels allows researchers to dissect the specific roles of sAC-mediated signaling cascades from those initiated by tmACs at the plasma membrane. The specificity of this compound for sAC over tmACs makes it an invaluable tool for isolating and studying sAC-dependent pathways.
Quantitative Data
The inhibitory potency of this compound against soluble adenylyl cyclase has been characterized in various studies. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 3-10 μM | Recombinant human sACt protein and heterologously expressed sACt in cellular assays | [1][2] |
Signaling Pathways
The inhibition of soluble adenylyl cyclase by this compound has profound effects on downstream signaling pathways. The primary consequence of sAC inhibition is the reduction of intracellular cAMP levels. This, in turn, modulates the activity of two main downstream effectors: Protein Kinase A (PKA) and Exchange proteins activated by cAMP (EPACs).
References
A Technical Guide to KH7: An Inhibitor of the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of KH7, a widely used inhibitor in the study of the cyclic adenosine monophosphate (cAMP) signaling pathway. We will explore its mechanism of action, inhibitory concentrations, and detailed experimental protocols, offering a comprehensive resource for its application in research and development.
Introduction to this compound and the cAMP Signaling Pathway
The cAMP signaling pathway is a fundamental G protein-coupled receptor-triggered signaling cascade that plays a crucial role in numerous physiological processes, including heart rate regulation, cortisol secretion, and glycogen metabolism.[1] A key enzyme in this pathway is adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[2][3][4] This second messenger, cAMP, then activates downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC) to elicit cellular responses.[1][4]
There are two main classes of adenylyl cyclases: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). This compound is a selective inhibitor of soluble adenylyl cyclase (sAC).[5][6] It has been shown to be inert towards transmembrane adenylyl cyclases at concentrations up to 300 μM, making it a valuable tool for distinguishing the roles of sAC and tmAC in cellular signaling.[5][6]
Mechanism of Action of this compound
This compound acts as a specific inhibitor of soluble adenylyl cyclase (sAC), thereby blocking the synthesis of cAMP.[5][7][8] By inhibiting sAC, this compound prevents the downstream activation of PKA and other cAMP-dependent signaling cascades. This inhibitory effect has been observed in various cell types and experimental models, where this compound has been shown to reduce both basal and stimulated cAMP levels. At higher concentrations, this compound can lead to a significant decrease in basal cAMP accumulation.[7]
Quantitative Data for this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against sAC.
| Target Enzyme | IC50 Value (μM) | Assay Conditions |
| Recombinant human sACt protein | 3-10 | In vitro biochemical assay[2][7][8] |
| Heterologously expressed sACt | 3-10 | Cellular assays[2][7][8] |
| Soluble adenylyl cyclase (sAC) | 3-10 | In vivo[5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound to study the cAMP signaling pathway.
4.1. In Vitro Adenylyl Cyclase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on sAC activity in a cell-free system.
-
Materials:
-
Purified recombinant sAC
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
ATP
-
cAMP standard
-
cAMP detection kit (e.g., ELISA or fluorescence-based)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified sAC.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heat inactivation).
-
Measure the amount of cAMP produced using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Plot the percentage of sAC inhibition against the log concentration of this compound to determine the IC50 value.
-
4.2. Cellular cAMP Measurement Assay
This protocol measures the effect of this compound on intracellular cAMP levels in cultured cells.
-
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., forskolin to activate tmACs, or bicarbonate to activate sAC)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-15 minutes to prevent cAMP breakdown.[9]
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time.
-
Stimulate the cells with an appropriate agent to induce cAMP production.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a cAMP detection kit.
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Visualizing the cAMP Pathway and this compound's Role
The following diagrams, generated using the DOT language, illustrate the cAMP signaling pathway and the mechanism of this compound inhibition.
Figure 1: The canonical cAMP signaling pathway.
Figure 2: Mechanism of this compound inhibition on sAC.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. KH 7 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 6. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biochemical and Physiological Actions of KH7
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
KH7 is a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate and calcium ions, playing a crucial role in a variety of physiological processes. This technical guide provides a comprehensive overview of the biochemical and physiological actions of this compound, including its mechanism of action, effects on cellular signaling, and implications for various biological systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on the modulation of sAC activity.
Introduction
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a ubiquitously expressed enzyme that catalyzes the conversion of ATP to cAMP.[1] Its unique regulation by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions positions it as a critical sensor of the intracellular environment.[1][2][3] sAC-generated cAMP governs a diverse array of cellular functions, including sperm motility and capacitation, insulin secretion, and energy metabolism.[2]
This compound has emerged as a valuable pharmacological tool for elucidating the specific roles of sAC.[4][5] It acts as a selective inhibitor, allowing researchers to dissect sAC-mediated signaling pathways from those regulated by transmembrane adenylyl cyclases.[4][5] This guide summarizes the current understanding of this compound's actions and provides practical information for its application in a research setting.
Biochemical Profile of this compound
This compound is a small molecule with the chemical formula C₁₇H₁₅BrN₄O₂S.[4] It exhibits specific inhibitory activity against the truncated form of human soluble adenylyl cyclase (sACt).[4][5]
Table 1: Biochemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 419.3 g/mol | [4] |
| CAS Number | 330676-02-3 | [4][5] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at +4°C | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly targeting the catalytic activity of sAC, thereby reducing the synthesis of cAMP from ATP.[4][5] This leads to the modulation of downstream signaling cascades that are dependent on sAC-generated cAMP. The primary signaling pathway affected by this compound is the sAC-cAMP pathway.
The sAC-cAMP signaling pathway is initiated by the activation of sAC by intracellular bicarbonate and calcium. Activated sAC then converts ATP to cAMP. cAMP, in turn, activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a variety of substrate proteins to elicit specific physiological responses. This compound's inhibition of sAC leads to a reduction in cAMP levels, thereby attenuating the activation of PKA and its downstream targets.
Physiological Actions of this compound
The inhibition of sAC by this compound has been shown to impact several key physiological processes.
Sperm Motility and Capacitation
Mitochondrial Function and Energy Metabolism
Table 2: Summary of Quantitative Data for this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (sACt) | 3-10 µM | Recombinant human sACt protein | [4][5] |
| IC₅₀ (sACt) | 3-10 µM | Heterologously expressed sACt in cellular assays | [4][5] |
| Effect on Basal cAMP | Significant decrease at 50 µM | Sperm | [5] |
| Effect on Cardiac Contractility | ~20% negative inotropic effect | Myocytes | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay
This protocol is adapted from the classical "two-column" method for measuring adenylyl cyclase activity.
Materials:
-
Purified recombinant human sACt protein
-
This compound (dissolved in DMSO)
-
[α-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, purified sACt protein, and varying concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 1% SDS).
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percent inhibition of sAC activity at each this compound concentration and determine the IC₅₀ value.
Cellular cAMP Measurement Assay
This protocol describes the measurement of cAMP levels in cells treated with this compound.
Materials:
-
HEK293 cells stably overexpressing sACt (or other relevant cell line)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium and pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen assay kit.
-
Normalize cAMP levels to the total protein concentration in each sample.
-
Analyze the dose-dependent effect of this compound on cellular cAMP levels.
Assessment of Mitochondrial Membrane Potential
This protocol provides a method to evaluate the potential off-target effects of this compound on mitochondrial function.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1)
-
FCCP (a positive control for mitochondrial uncoupling)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on a suitable imaging plate or dish.
-
Load the cells with the mitochondrial membrane potential-sensitive dye according to the manufacturer's protocol.
-
Treat the cells with various concentrations of this compound, vehicle (DMSO), or FCCP.
-
Acquire fluorescent images or readings at specified time points.
-
Analyze the changes in fluorescence intensity, which correlate with changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Conclusion
References
- 1. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 2. pH sensing via bicarbonate-regulated “soluble” adenylyl cyclase (sAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of KH7: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and biological characterization of KH7, a pivotal inhibitor of soluble adenylyl cyclase.
Introduction
This compound is a small molecule inhibitor that has played a crucial role in elucidating the physiological functions of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, positioning it as a key sensor in various cellular processes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was identified through a high-throughput screening of a chemical library for inhibitors of sAC activity. The seminal work by Hess et al. (2005) first described this compound as a specific inhibitor of sAC, paving the way for its use as a pharmacological tool to dissect the roles of sAC in cellular signaling. This discovery was instrumental in distinguishing the functions of sAC from those of tmACs.
Quantitative Biological Data
The inhibitory activity of this compound against sAC has been quantified in various studies. The key parameter for its efficacy is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 3-10 µM | Recombinant human sACt protein | Hess et al., 2005 |
Chemical Synthesis of this compound
While the original discovery paper does not provide a detailed synthesis protocol, the synthesis of this compound, chemically named (E)-N'-(4-bromobenzylidene)-2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, can be achieved through a two-step process. The following is a representative protocol based on the synthesis of analogous hydrazone derivatives.
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide
This intermediate is synthesized from 2-mercaptobenzimidazole and ethyl chloroacetate, followed by hydrazinolysis.
Experimental Protocol:
-
Alkylation: A mixture of 2-mercaptobenzimidazole (1 mole), ethyl chloroacetate (1.1 moles), and anhydrous potassium carbonate (1.1 moles) in acetone is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure to yield ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate.
-
Hydrazinolysis: The resulting ester (1 mole) is dissolved in ethanol, and hydrazine hydrate (3 moles) is added. The mixture is refluxed for 3-5 hours.
-
Isolation: Upon cooling, the product, 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, precipitates and is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound ((E)-N'-(4-bromobenzylidene)-2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide)
The final product is obtained by the condensation of the hydrazide intermediate with 4-bromobenzaldehyde.
Experimental Protocol:
-
Condensation: Equimolar amounts of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide and 4-bromobenzaldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is added.
-
Reaction: The mixture is refluxed for 2-4 hours, with the reaction monitored by TLC.
-
Isolation and Purification: After cooling, the precipitated solid is filtered, washed with ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.
Experimental Protocols for Biological Characterization
Soluble Adenylyl Cyclase (sAC) Inhibition Assay
The "two-column" chromatography method is a classic and reliable assay to determine sAC activity and its inhibition by compounds like this compound.
Principle: This assay measures the conversion of radiolabeled [α-³²P]ATP to [³²P]cAMP. The product is then separated from the unreacted substrate and other adenosine phosphates by sequential chromatography over Dowex and alumina columns.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), and the desired concentrations of MgCl₂ or MnCl₂.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the purified sAC enzyme with varying concentrations of this compound (or vehicle control, typically DMSO) and pre-incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding the substrate mix containing [α-³²P]ATP and cold ATP, along with activators such as sodium bicarbonate (for sAC). The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a "stop solution" containing ATP, cAMP, and SDS.
-
Chromatographic Separation:
-
Apply the reaction mixture to a Dowex AG 50W-X4 resin column. Elute with water.
-
Apply the eluate from the Dowex column to a neutral alumina column.
-
Elute the [³²P]cAMP from the alumina column with an appropriate buffer (e.g., 0.1 M imidazole).
-
-
Quantification: Measure the radioactivity of the final eluate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Mitochondrial ATP Production Assay
This compound has been reported to affect mitochondrial function. A luciferase-based assay is a highly sensitive method to measure ATP production in isolated mitochondria.
Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.
Detailed Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Assay Buffer: Prepare a respiration buffer (e.g., containing KCl, KH₂PO₄, HEPES, and a respiratory substrate like pyruvate/malate or succinate).
-
Treatment with this compound: Incubate the isolated mitochondria with different concentrations of this compound or vehicle control.
-
Initiation of ATP Synthesis: Initiate ATP synthesis by adding ADP to the mitochondrial suspension.
-
Measurement of ATP: At desired time points, take aliquots of the mitochondrial suspension and add them to a solution containing luciferase and luciferin.
-
Luminometry: Immediately measure the light output using a luminometer.
-
Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced.
-
Data Analysis: Express the rate of ATP production (e.g., in nmol ATP/min/mg mitochondrial protein) and compare the rates between this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of sAC Inhibition by this compound
Caption: Inhibition of the soluble adenylyl cyclase (sAC) signaling pathway by this compound.
Chemical Synthesis Workflow for this compound
Caption: A two-step chemical synthesis workflow for producing this compound.
Experimental Workflow for sAC Inhibition Assay
Caption: Experimental workflow for the two-column sAC inhibition assay.
Conclusion
This compound remains a valuable tool for studying the diverse biological roles of soluble adenylyl cyclase. Its discovery has enabled significant advances in our understanding of cAMP signaling microdomains. This technical guide provides a centralized resource for researchers, offering insights into its discovery, a practical guide to its synthesis, and detailed protocols for its biological evaluation. Careful consideration of its potential off-target effects, particularly on mitochondrial function, is crucial for the accurate interpretation of experimental results.
Structural Basis for KH7 Inhibition of Soluble Adenylyl Cyclase (sAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble adenylyl cyclase (sAC), a vital intracellular source of the second messenger cyclic AMP (cAMP), plays a crucial role in a myriad of physiological processes. Its unique activation by bicarbonate and calcium ions distinguishes it from transmembrane adenylyl cyclases. The inhibitor KH7 has been instrumental in elucidating the physiological functions of sAC. This technical guide provides a comprehensive overview of the structural basis of this compound inhibition of sAC, detailing what is known and inferring potential binding mechanisms in the absence of a direct co-crystal structure. This document also outlines detailed experimental protocols for characterizing sAC-inhibitor interactions and presents key quantitative data in a structured format.
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase is a widely expressed enzyme that catalyzes the conversion of ATP to cAMP. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial protein that is insensitive to G-protein regulation. Instead, its activity is allosterically regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This unique regulatory mechanism positions sAC as a critical sensor of cellular metabolic state and CO₂/HCO₃⁻ levels.
Physiological Roles of sAC
sAC is implicated in a diverse range of physiological functions, including:
-
Sperm motility and capacitation: sAC is essential for male fertility, and its inhibition is a target for non-hormonal male contraception.
-
Insulin secretion: sAC activity in pancreatic β-cells is linked to glucose-stimulated insulin release.[1]
-
Energy metabolism: Mitochondrial sAC plays a role in regulating cellular energy production.[1][2]
-
Intracellular pH regulation: As a bicarbonate sensor, sAC is involved in maintaining cellular pH homeostasis.
The Inhibitor this compound
This compound is a widely used, cell-permeable inhibitor of sAC. It has been a valuable pharmacological tool for investigating the diverse roles of sAC in cellular signaling. However, it is important to note that this compound can exhibit off-target effects, particularly on mitochondrial function, by acting as a classical uncoupler of oxidative phosphorylation.[1][2]
Quantitative Data for this compound Inhibition of sAC
The following table summarizes the reported inhibitory potency of this compound against sAC.
| Parameter | Value | Species/Assay Conditions | Reference |
| IC₅₀ | 3-10 µM | Recombinant human sACt protein | --INVALID-LINK-- |
| IC₅₀ | 3-10 µM | Heterologously expressed sACt in cellular assays | --INVALID-LINK-- |
Structural Basis of sAC Inhibition by this compound: An Inferred Model
As of the latest available data, a co-crystal structure of this compound bound to sAC has not been published. Therefore, the precise structural basis of its inhibitory mechanism remains to be experimentally determined. However, based on the known structure of the sAC catalytic domain and the structures of sAC in complex with other inhibitors, a plausible binding mode for this compound can be inferred through computational modeling.
The sAC Catalytic Domain
The catalytic core of sAC is a heterodimer of two homologous domains, C1 and C2. The active site is located at the interface of these two domains, where ATP binds and is converted to cAMP. Key residues within the active site are responsible for substrate binding and catalysis.
Inferred Binding Mode of this compound
It is hypothesized that this compound acts as a competitive inhibitor, binding within the ATP-binding pocket of the sAC catalytic domain. Molecular docking simulations could be employed to predict the binding pose of this compound. Such models would likely show this compound occupying the adenine-binding region of the active site, forming hydrophobic and potentially hydrogen-bonding interactions with key residues.
Below is a conceptual workflow for a computational approach to elucidate the binding mode of this compound.
Caption: A conceptual workflow for predicting the binding mode of this compound to sAC.
sAC Signaling Pathway and Point of Inhibition
This compound inhibits the production of cAMP by sAC, thereby affecting downstream signaling cascades.
Caption: Overview of the sAC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To experimentally determine the structural basis of this compound inhibition and characterize its binding kinetics, a combination of biophysical and structural biology techniques is required.
Protein Expression and Purification of sAC
A truncated, constitutively active form of human sAC (sACt) is commonly used for in vitro studies.
-
Expression: sACt can be expressed in E. coli or insect cells using an appropriate expression vector.
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Purification: The soluble lysate is subjected to a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography to obtain highly pure and homogeneous sACt.
In Vitro sAC Activity Assay
This assay measures the enzymatic activity of sAC and the inhibitory effect of compounds like this compound.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), MgCl₂, ATP, and the desired concentration of sACt.
-
Inhibitor Incubation: Pre-incubate sACt with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period.
-
Initiate Reaction: Start the reaction by adding the substrate, ATP. For sAC, include activators like NaHCO₃.
-
Quench Reaction: Stop the reaction after a specific time by adding EDTA or by heat inactivation.
-
cAMP Detection: Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or fluorescence-based).
-
Data Analysis: Plot the percentage of sAC activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Dialyze both the sACt protein and the this compound inhibitor into the same buffer to minimize heats of dilution.
-
ITC Experiment: Load the sACt solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of this compound into the sACt solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of this compound to sACt. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
X-ray Crystallography
Determining the co-crystal structure of sAC and this compound would provide definitive insights into the binding mode.
-
Complex Formation: Incubate purified sACt with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) or microbatch methods to screen a wide range of crystallization conditions (precipitants, pH, temperature).
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known sAC structure as a search model.
-
Refinement and Analysis: Build the model for this compound into the electron density map, refine the structure, and analyze the protein-ligand interactions in detail.
Caption: A simplified workflow for determining the co-crystal structure of sAC and this compound.
Conclusion
While this compound remains a valuable tool for studying sAC biology, a definitive understanding of its inhibitory mechanism at the atomic level awaits the determination of a co-crystal structure. The experimental and computational approaches outlined in this guide provide a framework for researchers to further investigate the structural basis of this compound inhibition and to guide the development of more potent and specific sAC inhibitors for therapeutic applications. The off-target effects of this compound underscore the importance of developing next-generation inhibitors with improved selectivity profiles.
References
The Dual-Edged Sword: A Technical Guide to KH7's Modulation of cAMP-Mediated Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
KH7 is a widely utilized pharmacological agent for interrogating cellular processes regulated by cyclic adenosine monophosphate (cAMP). It is recognized as a selective inhibitor of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cAMP. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cAMP signaling pathways, and detailed protocols for its experimental application. Crucially, this document also elucidates the significant off-target effects of this compound on mitochondrial function, a critical consideration for the accurate interpretation of experimental data. Quantitative data are presented in a structured format, and key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's cellular effects.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular functions, including gene expression, cell proliferation, metabolism, and apoptosis. The intracellular concentration of cAMP is tightly controlled by the synthetic activity of adenylyl cyclases (ACs) and the degradative activity of phosphodiesterases (PDEs). Mammalian cells express two major types of adenylyl cyclases: the transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors (GPCRs), and the soluble adenylyl cyclase (sAC), which is activated by bicarbonate and calcium ions.
This compound has emerged as a valuable chemical tool for distinguishing the functional roles of sAC from those of tmACs. Its ability to selectively inhibit sAC provides a means to dissect the specific contributions of this intracellular cAMP source to various signaling pathways. However, a comprehensive understanding of its pharmacological profile, including its off-target effects, is paramount for its effective and appropriate use in research and drug development.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of soluble adenylyl cyclase.[1][2][3] By binding to sAC, this compound prevents the conversion of ATP to cAMP, thereby reducing the intracellular pool of this second messenger that is specifically generated by sAC. This inhibition allows researchers to probe the downstream consequences of diminished sAC-dependent cAMP signaling.
The selectivity of this compound for sAC over tmACs is a key feature of this compound. It displays little to no inhibitory activity against transmembrane adenylyl cyclases, making it a useful tool for isolating sAC-mediated effects.[3]
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative parameters associated with this compound's activity.
| Parameter | Value | Target/System | Reference |
| IC50 for sAC | 3-10 µM | Recombinant soluble adenylyl cyclase | [1][2][3] |
| Effect on tmACs | Inert up to 300 µM | Transmembrane adenylyl cyclases | |
| Mitochondrial Effect | Acts as a classical uncoupler | Isolated mouse brain mitochondria | [4] |
Downstream Effects on cAMP Signaling Pathways
The reduction in sAC-generated cAMP by this compound has significant consequences for downstream signaling cascades. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[5][6][7][8][9]
-
Protein Kinase A (PKA): The canonical cAMP effector, PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon cAMP binding to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of substrate proteins and thereby regulating diverse cellular processes.
-
Exchange Protein Directly Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. cAMP binding to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and their downstream signaling pathways.
The interplay between PKA and Epac in response to localized cAMP signals is complex and can lead to synergistic, antagonistic, or independent cellular outcomes.[5][7] By selectively inhibiting sAC, this compound allows for the investigation of how this specific pool of cAMP influences the activation of PKA and Epac and their respective downstream targets.
Caption: cAMP signaling pathways illustrating the distinct regulation of tmAC and sAC, the inhibitory action of this compound on sAC, and the downstream activation of PKA and Epac.
Critical Off-Target Effect: Mitochondrial Uncoupling
A crucial aspect of this compound's pharmacology that researchers must consider is its significant off-target effect on mitochondria. Studies have demonstrated that this compound acts as a classical mitochondrial uncoupler.[4] This means that it disrupts the process of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[10][11]
This uncoupling effect leads to a decrease in mitochondrial ATP production and can have widespread consequences on cellular energy metabolism.[4] Therefore, when using this compound to study sAC-mediated processes, it is essential to design experiments that can distinguish between the effects of sAC inhibition and the effects of mitochondrial dysfunction. For example, researchers could use control compounds that uncouple mitochondria without inhibiting sAC or employ cell lines with genetic knockdown of sAC to validate findings.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on cAMP signaling.
Whole-Cell Intracellular cAMP Measurement Assay
This protocol describes the use of a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP standard
-
HTRF or AlphaScreen cAMP assay kit reagents
-
White 96-well or 384-well microplates
-
Plate reader capable of detecting HTRF or AlphaScreen signal
Procedure:
-
Cell Seeding: Seed cells into a white microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Starvation (Optional): Depending on the cell type and experimental question, cells may be serum-starved for a few hours prior to the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of a known sAC activator (e.g., bicarbonate) and a vehicle control (DMSO).
-
Pre-incubation with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at room temperature.
-
This compound Treatment: Add the serially diluted this compound or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the sAC activator to the appropriate wells to stimulate cAMP production. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the assay kit to all wells. Incubate as per the manufacturer's instructions.
-
cAMP Detection: Add the HTRF or AlphaScreen detection reagents to all wells, including the cAMP standard curve wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the intracellular cAMP concentration in each sample by interpolating from the cAMP standard curve. Plot the cAMP concentration as a function of this compound concentration to determine the IC50 value.
Caption: Experimental workflow for determining the inhibitory effect of this compound on intracellular cAMP levels using a whole-cell assay.
Adenylyl Cyclase Activity Assay in Cell Lysates
This protocol allows for the direct measurement of sAC enzymatic activity in cell lysates and the determination of this compound's inhibitory effect.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
ATP
-
[α-³²P]ATP (radiolabeled tracer)
-
Reaction buffer (containing MgCl₂ or MnCl₂)
-
Stop solution (e.g., containing unlabeled ATP and EDTA)
-
Dowex and alumina columns for chromatography
-
Scintillation counter and vials
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins, including sAC.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Reaction Setup: In microcentrifuge tubes, set up the adenylyl cyclase reaction by adding the cell lysate, reaction buffer, and varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [α-³²P]ATP to each tube. Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding the stop solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Collect the eluate containing the [³²P]cAMP into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min). Plot the activity as a function of this compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the selective inhibition of soluble adenylyl cyclase, enabling the dissection of sAC-mediated signaling pathways. This guide has provided a comprehensive overview of its mechanism of action, its effects on downstream cAMP effectors, and detailed protocols for its experimental use. However, the potent off-target effect of this compound as a mitochondrial uncoupler cannot be overstated. Researchers and drug development professionals must exercise caution and employ appropriate controls to ensure that observed cellular effects are indeed a consequence of sAC inhibition and not mitochondrial dysfunction. A thorough understanding of both the on-target and off-target activities of this compound is essential for the generation of robust and reliable scientific data.
References
- 1. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 2. gen.store [gen.store]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Uncoupler - Wikipedia [en.wikipedia.org]
- 11. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on KH7: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Biological Activities of the Soluble Adenylyl Cyclase Inhibitor KH7 in Various Cell Types
Introduction
This compound is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme distinct from transmembrane adenylyl cyclases (tmACs) in its localization and regulation. While tmACs are typically activated by G-protein coupled receptors at the plasma membrane, sAC is found in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate and calcium ions. This unique profile makes sAC a key sensor of the intracellular environment, and its inhibitor, this compound, a valuable tool for dissecting its physiological roles. This guide provides a comprehensive overview of preliminary studies on this compound across different cell types, focusing on its effects on cell signaling, viability, and specific cellular functions.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various experimental settings.
Table 1: Inhibitory Potency of this compound against Soluble Adenylyl Cyclase
| Target | Assay Condition | IC50 (µM) | Cell Type/System |
| Soluble Adenylyl Cyclase (sAC) | Recombinant human sACt protein | 3 - 10 | In vitro |
| Soluble Adenylyl Cyclase (sAC) | Heterologously expressed sACt | 3 - 10 | Cellular assays |
IC50: The half-maximal inhibitory concentration.
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Treatment Duration | IC50 (µM) | Effect |
| MCF-7 (Breast Cancer) | MTT Assay | 48 hours | Not explicitly found in searches | General cytotoxicity observed with various compounds, but specific IC50 for this compound is not available. |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Not specified | Not explicitly found in searches | Studies show complex responses to various treatments, but quantitative data for this compound is lacking. |
| HEK293 (Human Embryonic Kidney) | Not specified | Not specified | Not explicitly found in searches | Commonly used for cAMP assays, but specific viability data with this compound is not available. |
Table 3: Effects of this compound on Intracellular Signaling
| Cell Type | Parameter Measured | This compound Concentration (µM) | Effect |
| Sperm | cAMP levels | 10 - 50 | Blocks capacitation-induced cAMP increase and decreases basal cAMP levels.[1] |
| HEK293 | cAMP levels | Not specified | Expected to decrease bicarbonate-stimulated cAMP production. |
| Cardiac Myocytes | Contractility | Not specified | A negative inotropic effect of approximately 20% was observed, suggesting sAC involvement in basal cardiac contractility. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines such as MCF-7 and MDA-MB-231.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.
Protocol 2: Intracellular cAMP Measurement (ELISA)
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment in cells like HEK293.
Materials:
-
HEK293 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., sodium bicarbonate)
-
96-well plates
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HEK293 cells in a 96-well plate and grow to confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a sAC activator, such as sodium bicarbonate, for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to wells coated with an anti-cAMP antibody.
-
Signal Development and Measurement: After incubation and washing steps, add the substrate solution and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the cell lysates based on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.
Protocol 3: Assessment of Mitochondrial Respiration
Given that this compound can affect mitochondrial ATP production, this protocol outlines a method to assess its impact on mitochondrial oxygen consumption.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to attach overnight.
-
This compound Treatment: On the day of the assay, replace the growth medium with assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: sAC-PKA-CREB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse roles of soluble adenylyl cyclase in cellular physiology. The preliminary data indicate its ability to modulate intracellular cAMP levels, which in turn can influence a variety of downstream processes, including cell proliferation, apoptosis, and ion channel function. However, the current body of literature lacks a comprehensive quantitative analysis of this compound's effects across a wide range of cell types. Further research is needed to establish dose-response relationships and IC50 values in different cancer and non-cancerous cell lines to better understand its therapeutic potential and off-target effects. The provided protocols and diagrams serve as a foundation for researchers to design and execute rigorous studies on the multifaceted actions of this compound.
References
Methodological & Application
KH7 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH7 is a potent and specific cell-permeable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors, sAC is a cytosolic enzyme activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1][2][3] By catalyzing the conversion of ATP to cyclic AMP (cAMP), sAC plays a crucial role in various physiological processes, including cell proliferation, apoptosis, and metabolism.[1] this compound provides a valuable tool for investigating the specific roles of sAC-mediated signaling pathways in cellular function.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, apoptosis, and the impact on the sAC signaling pathway.
Mechanism of Action
This compound selectively inhibits soluble adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can subsequently modulate the activity of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The sAC/cAMP signaling cascade is involved in a multitude of cellular processes, and its inhibition by this compound allows for the elucidation of these pathways.[1] It is important to note that while this compound is highly selective for sAC over tmACs, potential off-target effects, particularly on mitochondrial function, should be considered at higher concentrations.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Researchers should determine the optimal concentration for their specific cell type and assay. The following table summarizes reported IC50 values for this compound in various contexts.
| Cell Line/System | Assay | IC50 (µM) | Reference |
| Recombinant human sACt protein | Biochemical Assay | 3-10 | MedchemExpress |
| Heterologously expressed sACt | Cellular Assay | 3-10 | MedchemExpress |
| Prostate Carcinoma Cells (LNCaP, PC3) | Proliferation Assay | Not explicitly stated, but inhibition was observed. | CABI Digital Library[1] |
Note: This table is not exhaustive and serves as a guideline. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and controls) as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot for Soluble Adenylyl Cyclase (sAC)
This protocol outlines the detection of sAC protein levels by Western blot following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against sAC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sAC antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits sAC, blocking cAMP production and downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effects of this compound on cultured cells.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Soluble adenylyl cyclase, the cell-autonomous member of the family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Adenylyl Cyclase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
Application Notes and Protocols for sAC Inhibition Using KH7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble adenylyl cyclase (sAC, official name ADCY10) is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is insensitive to G-protein regulation. Instead, it is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a crucial sensor of cellular energy status and CO₂/HCO₃⁻ levels. sAC-generated cAMP plays a vital role in numerous physiological processes, including sperm motility and capacitation, insulin secretion, and cellular metabolism.
KH7 is a widely used and specific inhibitor of sAC, exhibiting an IC50 in the range of 3-10 μM for both purified human sAC and in cellular assays.[1][2] It shows selectivity for sAC over tmACs, making it a valuable tool for dissecting the specific roles of sAC in cellular signaling.[1] These application notes provide detailed protocols and guidance for utilizing this compound to effectively inhibit sAC in various experimental contexts.
The Soluble Adenylyl Cyclase (sAC) Signaling Pathway
sAC is activated by intracellular bicarbonate and calcium ions. Upon activation, sAC catalyzes the conversion of ATP to cAMP. This cAMP then primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Quantitative Data Summary: this compound Potency
The inhibitory potency of this compound against sAC has been determined in various experimental systems. The following table summarizes the key quantitative data.
| Assay Type | Enzyme/Cell Source | Reported IC50 / Effective Concentration | Reference(s) |
| In Vitro Enzyme Assay | Recombinant purified human sACt protein | 3-10 µM | [1][2] |
| Cell-Based Assay | Heterologously expressed sACt in cellular assays | 3-10 µM | [1][2] |
| Sperm Motility Assay | Human Sperm | 10-50 µM | [1] |
Experimental Protocols
Protocol for In Vitro sAC Enzyme Activity Inhibition Assay
This protocol outlines the procedure for determining the IC50 of this compound against purified sAC enzyme. The assay measures the conversion of ATP to cAMP.
Materials:
-
Purified recombinant sAC protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM DTT
-
ATP solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., ELISA-based)
-
96-well assay plate
-
Incubator at 30°C
Procedure:
-
Prepare Reagents: Prepare fresh assay buffer and solutions of ATP and NaHCO₃. The final concentration of NaHCO₃ should be in the physiological range (e.g., 40 mM).
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations. A typical starting range would be from 0.1 µM to 100 µM.
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective wells.
-
Add the purified sAC enzyme to each well. A final concentration of ~5 nM is a good starting point.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and NaHCO₃ to each well. The final concentration of ATP should be at its Km (~1 mM).
-
Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time may need to be optimized based on the specific activity of the purified enzyme.
-
Terminate Reaction: Stop the reaction according to the instructions of your chosen cAMP detection kit (e.g., by adding a lysis buffer or by heat inactivation).
-
Quantify cAMP: Measure the amount of cAMP produced in each well using a cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Cell-Based sAC Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on sAC activity in a cellular context, using HEK293 cells that stably overexpress sAC (often referred to as 4-4 cells).
Materials:
-
sAC-overexpressing HEK293 cells (4-4 cells)
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP detection kit (e.g., ELISA-based)
-
24-well cell culture plate
Procedure:
-
Cell Seeding: Seed the 4-4 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Cell Treatment:
-
One hour before the assay, replace the medium with 300 µL of fresh medium.
-
Prepare dilutions of this compound in the culture medium.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.
-
-
Stimulate cAMP Accumulation: Add IBMX to each well to a final concentration of 500 µM. IBMX inhibits phosphodiesterases, which degrade cAMP, thus allowing for the measurement of sAC-dependent cAMP accumulation.
-
Incubation: Incubate the plate for 5 minutes at 37°C.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Add 250 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.
-
Shake the plate for 10 minutes to ensure complete lysis.
-
-
Quantify cAMP:
-
Collect the cell lysates.
-
Measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle-treated control.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the effective concentration for 50% inhibition (EC50).
-
Workflow for Determining Optimal this compound Concentration
The following workflow provides a logical approach for researchers to determine the optimal working concentration of this compound for their specific experimental system.
Important Considerations and Best Practices
-
Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have non-specific effects.
-
Off-Target Effects: While this compound is selective for sAC over tmACs, it has been reported to have off-target effects, including cytotoxicity at higher concentrations and effects on mitochondrial ATP production.[3] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects. For example, using a lower, non-toxic concentration of this compound and validating key findings with a structurally different sAC inhibitor or with genetic knockdown/knockout of sAC is recommended.
-
Dose-Response: Always perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or experimental conditions. A concentration that is 5- to 10-fold above the determined IC50 or EC50 is often used to ensure complete inhibition.
-
Controls: Include both positive and negative controls in your assays. A vehicle control (DMSO) is essential. For cell-based assays, consider using cells that do not express sAC to confirm the specificity of the observed effects.
-
Stability: Prepare fresh dilutions of this compound for each experiment to ensure its stability and potency.
By following these protocols and considerations, researchers can confidently use this compound as a tool to investigate the important and diverse roles of soluble adenylyl cyclase in cellular physiology and disease.
References
Application Notes and Protocols: Experimental Design for KH7 Treatment in Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells or patient tissues, are increasingly utilized as more physiologically relevant models in drug discovery and development compared to traditional two-dimensional cell cultures.[1][2][3] Their complex architecture and cellular heterogeneity better mimic in vivo tissues, offering a more accurate platform for assessing drug efficacy and toxicity.[4][5] This document provides a detailed experimental design for evaluating the effects of KH7, a specific inhibitor of soluble adenylyl cyclase (sAC), on organoids.[6][7] this compound's role in modulating cyclic AMP (cAMP) signaling makes it a compound of interest for investigating cellular processes such as proliferation, differentiation, and apoptosis in a 3D context.[6][7]
These protocols are designed to be adaptable for various organoid types and research questions. The key experimental readouts include organoid viability, apoptosis induction, and the modulation of downstream signaling pathways.
Data Presentation
Table 1: this compound Dose-Response Effect on Organoid Viability
| This compound Concentration (µM) | Mean Organoid Viability (%) | Standard Deviation | p-value (vs. Control) |
| 0 (Vehicle Control) | 100 | ± 5.2 | - |
| 1 | 95.3 | ± 4.8 | > 0.05 |
| 3 | 82.1 | ± 6.1 | < 0.05 |
| 10 | 55.7 | ± 7.3 | < 0.01 |
| 30 | 25.4 | ± 4.5 | < 0.001 |
| 100 | 8.9 | ± 2.1 | < 0.001 |
Table 2: Apoptosis Induction by this compound in Organoids
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.5 | 1.8 | 4.3 |
| This compound (10 µM) | 15.8 | 8.2 | 24.0 |
| Staurosporine (1 µM) | 45.2 | 20.5 | 65.7 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Target Protein | Vehicle Control (Relative Density) | This compound (10 µM) (Relative Density) | Fold Change (this compound vs. Control) |
| p-CREB (Ser133) | 1.0 | 0.45 | ↓ 0.55 |
| Total CREB | 1.0 | 0.98 | ~ 1.0 |
| Cleaved Caspase-3 | 1.0 | 3.2 | ↑ 2.2 |
| β-actin | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Organoid Culture and Maintenance
This protocol outlines the general steps for culturing and expanding organoids. Specific media formulations and growth factor requirements will vary depending on the organoid type.[1]
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)[1]
-
Growth factors and supplements (e.g., EGF, Noggin, R-spondin1)[1]
-
Extracellular Matrix (ECM) (e.g., Matrigel®, Cultrex® BME)
-
6-well or 24-well tissue culture plates
-
Sterile pipette tips and microcentrifuge tubes
Protocol:
-
Thaw cryopreserved organoids rapidly in a 37°C water bath.
-
Wash the organoids with basal medium to remove the cryopreservation solution.
-
Centrifuge at 300 x g for 5 minutes to pellet the organoids.
-
Resuspend the organoid pellet in liquid ECM on ice.
-
Dispense 20-50 µL droplets of the organoid-ECM suspension into the center of pre-warmed culture plate wells.
-
Incubate the plate at 37°C for 15-30 minutes to solidify the ECM domes.
-
Gently add pre-warmed complete culture medium to each well.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the ECM domes, breaking the organoids mechanically or enzymatically, and re-plating in fresh ECM.
This compound Treatment of Organoids
Materials:
-
Established organoid cultures
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Vehicle control (DMSO)
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully aspirate the old medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Organoid Viability Assay (WST-8 based)
This protocol is based on the reduction of WST-8 tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8]
Materials:
-
This compound-treated and control organoid cultures
-
3D Organoid Cell Viability Assay kit (e.g., Assay Genie AKES081) or similar WST-8 based reagent[8][9]
-
96-well plate
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
At the end of the this compound treatment period, add the WST-8 reagent directly to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubate the plate at 37°C for 1-4 hours, or as optimized for your specific organoid line.
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance from a well containing only medium and the WST-8 reagent.
-
Calculate cell viability as a percentage relative to the vehicle-treated control organoids.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.[10][11]
Materials:
-
This compound-treated and control organoid cultures
-
Organoid harvesting solution (e.g., Cultrex® Organoid Harvesting Solution) or cell recovery solution[12]
-
Gentle cell dissociation reagent (e.g., TrypLE™)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the organoids from the ECM using a non-enzymatic harvesting solution.[12]
-
Dissociate the organoids into a single-cell suspension using a gentle cell dissociation reagent.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol details the steps for protein extraction from organoids and subsequent analysis by western blotting.[13][14][15][16]
Materials:
-
This compound-treated and control organoid cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Harvest organoids and wash with ice-cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits sAC, reducing cAMP production and downstream signaling.
Caption: Workflow for assessing this compound's effects on organoids.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. bioengineer.org [bioengineer.org]
- 4. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 7. This compound [myskinrecipes.com]
- 8. assaygenie.com [assaygenie.com]
- 9. assaygenie.com [assaygenie.com]
- 10. 3-Dimensional Model to Study Apoptosis Induction of Activated Natural Killer Cells Conditioned Medium Using Patient-Derived Colorectal Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Dimensional Model to Study Apoptosis Induction of Activated Natural Killer Cells Conditioned Medium Using Patient-Derived Colorectal Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
KH7 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH7 is a potent and selective cell-permeable inhibitor of soluble adenylyl cyclase (sAC). Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G proteins, sAC is a cytosolic enzyme activated by bicarbonate (HCO3-) and calcium (Ca2+). This unique regulatory mechanism positions sAC as a critical intracellular sensor of metabolic state and a key player in various physiological processes, including neuronal function. In neuroscience research, this compound serves as an invaluable pharmacological tool to dissect the specific roles of sAC-mediated cyclic AMP (cAMP) signaling in neuronal activity, mitochondrial function, and pathophysiology.
These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in key neuroscience research applications.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 419.3 g/mol | [1] |
| Molecular Formula | C₁₇H₁₅BrN₄O₂S | [1] |
| CAS Number | 330676-02-3 | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | System | Reference |
| IC₅₀ (sAC) | 3 - 10 µM | In vivo | |
| Selectivity | Inert towards tmACs up to 300 µM | In vitro and whole cells | |
| Effective Concentration (Anti-apoptotic effect) | 1 - 100 µM |
Signaling Pathways and Experimental Workflows
Soluble Adenylyl Cyclase (sAC) Signaling Pathway
The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in intracellular signaling, a pathway that can be effectively probed using the inhibitor this compound.
References
Application Notes and Protocols for Assessing cAMP Levels Following KH7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in a myriad of cellular signaling pathways. Its synthesis is primarily catalyzed by two distinct classes of adenylyl cyclases (ACs): transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclases (sACs). While tmACs are typically activated by G-protein coupled receptors (GPCRs) in response to extracellular signals, sACs are regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺). To dissect the specific contributions of sAC to cellular processes, selective inhibitors are invaluable tools. KH7 is a widely used cell-permeable inhibitor of soluble adenylyl cyclase, making it a critical compound for studying sAC-mediated signaling pathways.
These application notes provide detailed protocols for assessing intracellular cAMP levels in response to this compound treatment using three common methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luciferase-Based Reporter Assays.
Data Presentation: Efficacy of this compound in sAC Inhibition
The following table summarizes the inhibitory effects of this compound on soluble adenylyl cyclase activity and subsequent cAMP levels as reported in various studies.
| Cell Type/System | This compound Concentration | Effect on cAMP Levels | IC₅₀ | Reference |
| Recombinant human sACt protein | 3-10 µM | Inhibition of cAMP production | 3-10 µM | [1] |
| Sperm | 10 µM | Blocks capacitation-induced cAMP increase | - | [1] |
| Sperm | 50 µM | Significant decrease in basal cAMP accumulation | - | [1] |
| Myocytes | Not Specified | Negative inotropic effect of ~20% (suggesting sAC involvement in basal contractility) | - | [1] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving soluble adenylyl cyclase and the point of inhibition by this compound.
Caption: Soluble adenylyl cyclase (sAC) signaling pathway and this compound inhibition.
Experimental Workflow
The generalized workflow for assessing the impact of this compound on intracellular cAMP levels is depicted below.
Caption: General workflow for measuring cAMP levels after this compound treatment.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP Measurement
This protocol is adapted for a 96-well plate format and is suitable for adherent or suspension cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl or a commercial cell lysis buffer
-
cAMP ELISA Kit (commercially available from various suppliers)
-
Microplate reader capable of measuring absorbance at 405-450 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed the cells in the 96-well plate on the day of the experiment.
-
-
Pre-treatment with PDE Inhibitor (Recommended):
-
To prevent the degradation of newly synthesized cAMP, it is recommended to pre-incubate the cells with a PDE inhibitor.
-
Remove the culture medium and add fresh medium containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Incubate for 15-30 minutes at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium (with PDE inhibitor). Also, prepare a vehicle control (e.g., DMSO in medium).
-
Remove the medium from the wells and add the this compound dilutions or vehicle control.
-
Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 100 µL of 0.1 M HCl or the lysis buffer provided in the ELISA kit to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
-
-
ELISA Procedure (Competitive Assay Principle):
-
Follow the specific instructions provided with your commercial cAMP ELISA kit. A general outline is as follows:
-
Add standards and lysed cell samples to the antibody-coated wells of the ELISA plate.
-
Add the cAMP-enzyme conjugate (e.g., cAMP-HRP or cAMP-AP).
-
Incubate to allow for the competitive binding of sample/standard cAMP and cAMP-conjugate to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cAMP in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (and vehicle control)
-
PDE inhibitor (e.g., IBMX)
-
TR-FRET cAMP Assay Kit (containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog)
-
Microplate reader with TR-FRET capabilities (e.g., with excitation at ~340 nm and emission at ~620 nm and ~665 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a low-volume, white, 384-well or 96-well plate at an optimized density.
-
-
Pre-treatment with PDE Inhibitor:
-
As with the ELISA, pre-incubate cells with a PDE inhibitor in the appropriate assay buffer for 15-30 minutes.
-
-
This compound Treatment:
-
Add this compound at various concentrations or the vehicle control to the wells.
-
Incubate for the desired time at room temperature or 37°C.
-
-
Cell Lysis and FRET Reagent Addition:
-
Add the TR-FRET assay reagents directly to the wells containing the treated cells. These reagents typically include a lysis buffer, a europium-labeled anti-cAMP antibody (donor), and a fluorescently labeled cAMP analog (acceptor).
-
Incubate at room temperature for the time specified in the kit protocol (usually 60 minutes) to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. The reader will excite the europium donor and measure the emission from both the donor (~620 nm) and the acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (665 nm / 620 nm).
-
The TR-FRET signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using the provided cAMP standards and determine the cAMP concentrations in your samples.
-
Luciferase-Based cAMP Reporter Assay
These assays utilize a genetically encoded reporter, often a modified luciferase, whose activity is dependent on cAMP levels.
Materials:
-
Host cells transfected with a cAMP-responsive luciferase reporter plasmid (e.g., containing a cAMP response element, CRE, upstream of the luciferase gene).
-
Cell culture medium
-
This compound (and vehicle control)
-
PDE inhibitor (e.g., IBMX)
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed host cells in a white, opaque 96-well plate.
-
Transfect the cells with the cAMP-responsive luciferase reporter plasmid according to the manufacturer's protocol. Allow for reporter gene expression (typically 24-48 hours).
-
-
Pre-treatment with PDE Inhibitor:
-
Pre-incubate the transfected cells with a PDE inhibitor for 15-30 minutes.
-
-
This compound Treatment:
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate for a period sufficient to allow for changes in gene expression (e.g., 4-6 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for the time recommended in the assay protocol to allow for signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the activity of the luciferase reporter, which in turn reflects the intracellular cAMP levels.
-
Plot the relative light units (RLU) against the concentration of this compound to determine its effect on cAMP-mediated gene expression.
-
It is advisable to run a parallel assay to assess cell viability (e.g., using a constitutively expressed reporter like Renilla luciferase or a cytotoxicity assay) to ensure that the observed effects are not due to changes in cell number or health.[2]
-
References
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of KH7 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the soluble adenylyl cyclase (sAC) inhibitor, KH7. The information is presented in a question-and-answer format to address common issues encountered during cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My cells are showing signs of metabolic stress (e.g., decreased viability, altered morphology) after treatment with this compound, even at concentrations expected to be specific for sAC inhibition. What could be the cause?
Answer: While this compound is a known inhibitor of soluble adenylyl cyclase (sAC), it has been reported to have off-target effects on mitochondrial function. Specifically, this compound can act as a mitochondrial uncoupler, which disrupts the proton gradient across the inner mitochondrial membrane and, as a result, can impair ATP production.[1][2] This can lead to cellular stress, particularly in cells with high metabolic activity.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that you are observing the expected inhibition of sAC activity. This can be done by measuring intracellular cAMP levels in response to a known sAC activator (e.g., bicarbonate).
-
Assess Mitochondrial Health: If sAC inhibition is confirmed, investigate the mitochondrial health of your cells. You can perform assays to measure:
-
Mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes).
-
Cellular ATP levels.
-
Oxygen consumption rate (OCR) using techniques like Seahorse XF analysis.
-
-
Dose-Response and Time-Course: Perform a careful dose-response and time-course experiment to determine the lowest effective concentration of this compound for sAC inhibition and the shortest incubation time required to observe your desired effect. This can help minimize off-target mitochondrial effects.
-
Consider Alternative Inhibitors: If mitochondrial uncoupling is a significant issue in your experimental system, consider using an alternative sAC inhibitor with a different mechanism of action, such as LRE1.[1]
2. Question: I am observing a decrease in global intracellular cAMP levels after this compound treatment, but I am unsure if this is solely due to sAC inhibition. How can I confirm the specificity of this compound in my cellular assay?
Answer: this compound is reported to be selective for sAC over transmembrane adenylyl cyclases (tmACs) at concentrations up to 300 μM.[3] However, to confirm that the observed decrease in cAMP is specific to sAC inhibition in your cell type, you can perform the following control experiments:
Experimental Protocol: Differentiating sAC vs. tmAC Inhibition
-
Stimulate tmACs: Treat your cells with a known activator of tmACs, such as forskolin (which activates most tmAC isoforms) or a specific GPCR agonist relevant to your cell type.
-
Co-treatment with this compound: In parallel, co-treat cells with the tmAC activator and this compound.
-
Measure cAMP: Quantify intracellular cAMP levels in all treatment groups.
Expected Results:
-
If this compound is specifically inhibiting sAC, you should still observe an increase in cAMP levels in response to the tmAC activator, even in the presence of this compound.
-
A significant blunting of the tmAC-stimulated cAMP response by this compound might suggest off-target inhibition of tmACs at the concentration used.
3. Question: What are the recommended working concentrations for this compound in cellular assays?
Answer: The effective concentration of this compound can vary depending on the cell type and the specific biological question being addressed.
-
IC50: The reported IC50 for this compound against recombinant human sAC is in the range of 3-10 μM.[3][4][5]
-
Starting Concentration: A common starting point for cellular assays is 10 μM.[4]
-
Higher Concentrations: At higher concentrations (e.g., 50 μM), this compound has been shown to decrease basal cAMP accumulation.[4] However, be aware that the risk of off-target effects, such as mitochondrial uncoupling, increases with concentration.[1][2]
It is crucial to perform a dose-response curve in your specific cellular model to determine the optimal concentration that provides sAC inhibition with minimal off-target effects.
Quantitative Data Summary
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 (sAC inhibition) | 3-10 μM | Recombinant purified human sACt protein and heterologously expressed sACt in cellular assays | [3][4][5] |
| Selectivity | Inert towards tmACs | In vitro and whole cells at concentrations up to 300 μM | [3] |
| Effect on Basal cAMP | Significant decrease | 50 μM in sperm | [4] |
| Mitochondrial Effect | Acts as a classical uncoupler | Isolated mouse brain mitochondria | [1][2] |
Visualizations
Caption: Soluble adenylyl cyclase (sAC) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects of this compound.
Caption: Troubleshooting decision tree for this compound-related experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
KH7 stability and degradation in culture media
KH7 Technical Support Center
Welcome to the technical support center for this compound, a widely used inhibitor of soluble adenylyl cyclase (sAC). This guide provides essential information on the stability and degradation of this compound in cell culture media, along with troubleshooting advice and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of soluble adenylyl cyclase (sAC).[1] sAC is a source of the second messenger cyclic AMP (cAMP), and by inhibiting this enzyme, this compound allows researchers to investigate the role of sAC-mediated signaling pathways in various cellular processes.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound in its powdered form should be stored at -20°C. Once dissolved, stock solutions have a limited stability. It is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
Table 1: Recommended Storage for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] |
Q3: What solvents can be used to prepare this compound stock solutions?
A3: this compound has good solubility in DMSO and DMF. For example, it is soluble in DMSO at 25 mg/mL and in DMF at 30 mg/mL. It has lower solubility in ethanol (0.5 mg/mL).[2]
Q4: Are there known off-target effects of this compound?
A4: Yes, researchers should be aware of potential off-target effects. At concentrations above 50 μM, this compound can cause non-specific membrane disruption. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Q5: Is the "KH-7" degreaser the same as the sAC inhibitor?
A5: No, this is a critical point of clarification. There is a commercially available degreasing product also named "KH-7". This is a completely different chemical substance and should not be confused with the soluble adenylyl cyclase inhibitor this compound used in research. Always ensure you are using the correct compound for your experiments by verifying the CAS number (330676-02-3 for the sAC inhibitor) and sourcing from a reputable chemical supplier.[3][4][5]
Stability and Degradation in Culture Media
Currently, there is limited publicly available data directly quantifying the stability and degradation rate of this compound in specific cell culture media such as DMEM or RPMI-1640 at 37°C. The stability of a small molecule like this compound in culture media can be influenced by several factors including pH, temperature, light exposure, and interactions with media components.[6][7]
Given the lack of specific stability data, we provide a detailed protocol for researchers to determine the stability of this compound in their own experimental setup. This will allow for a more accurate understanding of its half-life and the potential need for media changes in long-term experiments.
Experimental Protocol: Assessing this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a chosen cell culture medium at various time points to determine its degradation rate.
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent) for stock solution
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator set to 37°C and 5% CO2
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Acetonitrile (ACN) and other HPLC-grade solvents
-
Sterile pipette tips and tubes
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mM). Ensure it is fully dissolved.
-
Store the stock solution at -20°C or -80°C as recommended.
-
-
Prepare the this compound-Spiked Culture Medium:
-
Warm your complete cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Prepare a sufficient volume for all time points.
-
Also, prepare a "vehicle control" medium containing the same concentration of DMSO without this compound.
-
-
Incubation and Sampling:
-
Aliquot the this compound-spiked medium and the vehicle control medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one tube of the this compound-spiked medium and one tube of the vehicle control.
-
Immediately process the samples for HPLC analysis or store them at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw samples if frozen.
-
To precipitate proteins and other interfering substances from the media, add a cold organic solvent like acetonitrile (e.g., 2 volumes of ACN to 1 volume of media).
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate and quantify this compound. A reverse-phase C18 column is a common starting point.
-
The mobile phase will likely consist of a gradient of water and acetonitrile with a small amount of an additive like formic acid to improve peak shape.
-
Create a standard curve by injecting known concentrations of this compound to quantify the amount in your samples.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in your culture medium under your specific conditions.
-
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Suggested Solution |
| This compound Degradation | The stability of this compound in your specific culture medium at 37°C may be limited. Consider performing a stability test as described above. For long-term experiments (>24 hours), it may be necessary to replenish the medium with freshly diluted this compound periodically. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentration. Ensure complete dissolution of the this compound powder when making the stock solution. |
| Off-target Effects | High concentrations of this compound (>50 µM) can have non-specific effects. Perform a dose-response curve to determine the lowest effective concentration for your cell type and assay. Include appropriate positive and negative controls. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same solvent concentration but without this compound. |
Problem 2: Difficulty dissolving this compound powder.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Ensure you are using a recommended solvent such as DMSO or DMF.[2] |
| Low Temperature | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] |
| Precipitation in Aqueous Media | When diluting the stock solution into your aqueous culture medium, add it dropwise while gently mixing to prevent precipitation. |
Signaling Pathway
This compound inhibits soluble adenylyl cyclase (sAC), which is activated by bicarbonate and calcium ions. This inhibition leads to a decrease in the production of cyclic AMP (cAMP) from ATP. cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to regulate a wide range of cellular functions.
References
troubleshooting KH7 inactivity in the presence of detergents
This guide provides troubleshooting assistance for researchers encountering inactivity or reduced potency of KH7, a selective inhibitor of soluble adenylyl cyclase (sAC), particularly in experimental setups involving detergents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound inhibitor showing reduced or no activity against soluble adenylyl cyclase (sAC)?
One of the most common reasons for apparent this compound inactivity is interference from detergents present in cell lysis or assay buffers. This compound is a small molecule inhibitor, and its interaction with the sAC enzyme can be disrupted by the physicochemical properties of detergents. The likely mechanism is the sequestration of this compound molecules within detergent micelles, which reduces the effective concentration of the inhibitor available to bind to its target enzyme.
Q2: How can I determine if a detergent in my buffer is causing the inhibition problem?
The most direct method is to perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of the suspected detergent.
-
Control Experiment: Establish a baseline IC50 for this compound using a detergent-free sAC preparation (e.g., purified enzyme or a lysate prepared by mechanical disruption like sonication). The expected IC50 for this compound is in the range of 3-10 μM.[1][2][3]
-
Test Experiment: Perform the same sAC activity assay using a lysate prepared with your detergent-containing buffer.
-
Analysis: A significant rightward shift in the IC50 curve (i.e., a higher IC50 value) in the presence of the detergent strongly indicates interference.
Q3: What is the mechanism of this compound action and how could detergents interfere?
This compound selectively inhibits soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[4] sAC is unique in that it is activated by bicarbonate ions (HCO3-).[5][6][7] Detergents do not typically interact directly with the enzyme's active site, but they can form micelles that sequester hydrophobic small molecules like this compound. This effectively lowers the free concentration of this compound in the solution, preventing it from reaching and inhibiting sAC.
Diagram: sAC Signaling Pathway and this compound Inhibition
Caption: Mechanism of soluble adenylyl cyclase (sAC) and its inhibition by this compound.
Diagram: Proposed Mechanism of Detergent Interference
Caption: Sequestration of this compound by detergent micelles, reducing its bioavailability.
Q4: Which detergents should I use or avoid when working with this compound?
While specific compatibility studies for this compound with a wide range of detergents are not extensively published, general principles for enzyme assays can be applied. Non-ionic detergents with low critical micelle concentrations (CMC), like Triton X-100, are more likely to form micelles and sequester inhibitors. Zwitterionic detergents or those with high CMCs may be more compatible.
Data Summary
Table 1: this compound Inhibitor Profile
| Parameter | Value | Notes |
| Target | Soluble Adenylyl Cyclase (sAC) | Inert towards transmembrane adenylyl cyclases (tmACs).[2] |
| IC50 | 3 - 10 µM | Determined in both purified recombinant protein and cellular assays.[1][2] |
| Mechanism | sAC-specific inhibitor | Blocks the synthesis of cAMP from ATP.[2][4] |
Table 2: Common Laboratory Detergents and Potential for Interference
| Detergent | Type | Critical Micelle Conc. (CMC) | Interference Potential | Recommendations & Notes |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM | High | Prone to forming micelles that can sequester hydrophobic inhibitors. Its presence can lead to ion suppression in mass spectrometry.[8][9] |
| Tween 20 | Non-ionic | ~0.06 mM | High | Similar to Triton X-100; use with caution and preferably below the CMC. |
| SDS | Anionic | ~7-10 mM | Very High | Strongly denaturing; generally unsuitable for enzyme activity assays. Can have a significant impact on lipase activity.[10] |
| CHAPS | Zwitterionic | ~4-8 mM | Low to Moderate | Often used for protein solubilization while preserving enzyme activity. Considered less detrimental to enzymes than many other detergents.[11] |
| Digitonin | Non-ionic (steroid) | ~0.3-0.6 mM | Low to Moderate | A mild detergent often used for permeabilizing cell membranes without solubilizing them. |
| Octylglucoside | Non-ionic | ~20-25 mM | Low | Has a very high CMC, making it less likely to form interfering micelles at typical working concentrations.[11] |
Experimental Protocols & Troubleshooting Workflow
Protocol: Validating this compound Inhibition of sAC Activity
This protocol outlines a method to assess sAC activity and determine the IC50 of this compound, enabling you to test for detergent interference.
1. Reagents & Buffers:
-
sAC Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 40 mM NaHCO₃.
-
ATP Solution: 10 mM ATP in nuclease-free water.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Cell Lysis Buffers:
-
Detergent-Free Buffer: PBS with protease inhibitors.
-
Detergent-Containing Buffer: Your experimental buffer with the detergent of interest.
-
-
cAMP Detection Kit: A commercial ELISA, HTRF, or similar immunoassay kit.
2. Lysate Preparation (Choose one):
-
Method A (Detergent-Free):
-
Harvest cells and wash with cold PBS.
-
Resuspend cell pellet in ice-cold Detergent-Free Lysis Buffer.
-
Lyse cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the sAC enzyme. Determine protein concentration using a BCA or Bradford assay.
-
-
Method B (With Detergent):
-
Follow steps 2.1 and 2.2 using your Detergent-Containing Lysis Buffer.
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Proceed with steps 2.4 and 2.5.
-
3. sAC Activity Assay:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the sAC Assay Buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
In a 96-well plate, add 20 µL of each this compound dilution (or vehicle control).
-
Add 50 µL of cell lysate (diluted in sAC Assay Buffer to ~0.5-1 mg/mL) to each well.
-
Pre-incubate the plate at 30°C for 15 minutes to allow this compound to bind to sAC.
-
Initiate the enzymatic reaction by adding 20 µL of 10 mM ATP solution to each well (final concentration ~1 mM).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction according to the instructions of your cAMP detection kit (e.g., by adding a lysis/detection reagent).
-
Quantify the amount of cAMP produced using the detection kit.
4. Data Analysis:
-
Subtract background signal (wells with no lysate) from all readings.
-
Normalize the data by setting the cAMP produced in the vehicle (DMSO) control wells to 100% activity.
-
Plot the % sAC activity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value. Compare the IC50 from detergent-free vs. detergent-containing lysates.
Diagram: Troubleshooting Workflow for this compound Inactivity
Caption: A step-by-step guide to troubleshooting this compound inactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 4. This compound [myskinrecipes.com]
- 5. pnas.org [pnas.org]
- 6. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 7. pH sensing via bicarbonate-regulated “soluble” adenylyl cyclase (sAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Triton X-100 Enhances Protein Solubilization in Mass Spectrometry [eureka.patsnap.com]
- 10. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating KH7 as a Mitochondrial Uncoupler
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of KH7, particularly its role as a mitochondrial uncoupler at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as an inhibitor of soluble adenylyl cyclase (sAC). sAC is a non-plasma membrane-bound enzyme that synthesizes the second messenger 3',5'-cyclic AMP (cAMP) from adenosine triphosphate (ATP).[1][2] This enzyme is involved in various key physiological processes, including insulin release, sperm motility, and energy metabolism.[1][2]
Q2: Can this compound affect mitochondrial function?
Yes, at high concentrations, this compound has been shown to have off-target effects on mitochondria. Specifically, it can act as a mitochondrial uncoupler.[1][2] This means it disrupts the coupling between the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP synthesis.[1][2]
Q3: How does this compound cause mitochondrial uncoupling?
This compound acts as a classical uncoupler by dissipating the proton gradient across the inner mitochondrial membrane.[2] This gradient is essential for the F0-F1 ATP synthase to produce ATP. By disrupting this gradient, this compound causes the energy from substrate oxidation to be released as heat rather than being used for ATP synthesis.
Q4: What are the observable effects of this compound-induced mitochondrial uncoupling in experiments?
The primary effects you would observe are:
-
An increase in the oxygen consumption rate (OCR) as the electron transport chain tries to compensate for the dissipated proton gradient.
-
A decrease in the mitochondrial membrane potential.[1]
-
Potential activation of downstream signaling pathways that sense cellular energy stress, such as AMPK activation.[1]
Q5: What is considered a "high concentration" of this compound where mitochondrial uncoupling is observed?
While the exact concentration can vary depending on the cell type and experimental conditions, studies have shown that this compound can inhibit mitochondrial ATP production and act as an uncoupler in the micromolar range. It is crucial to perform a dose-response experiment to determine the threshold for this effect in your specific system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high Oxygen Consumption Rate (OCR) after this compound treatment. | At high concentrations, this compound acts as a mitochondrial uncoupler, causing the electron transport chain to work at a maximal rate to try and restore the proton gradient, leading to increased oxygen consumption.[1][2] | This is an expected outcome of mitochondrial uncoupling. To confirm, you can use a known uncoupler like FCCP as a positive control. If the OCR increase is not desired, consider using a lower concentration of this compound or a more specific sAC inhibitor like LRE1.[1] |
| Significant decrease in cell viability after treatment with this compound. | Prolonged or severe mitochondrial uncoupling can lead to a drastic depletion of cellular ATP, causing energy crisis and subsequent cell death.[3] | Reduce the incubation time with this compound or perform a dose-response experiment to find a concentration that induces uncoupling without causing excessive cell death. Monitor cell viability using assays like Trypan Blue exclusion or MTT. |
| No change in cAMP levels, but observing mitochondrial dysfunction. | This suggests that the observed effects are due to the off-target mitochondrial uncoupling activity of this compound and not sAC inhibition. | This is a key point of differentiation. To confirm sAC inhibition, measure cAMP levels directly. To confirm mitochondrial uncoupling, measure OCR, mitochondrial membrane potential, and ATP production. |
| Difficulty in dissolving this compound for experiments. | This compound can have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your cell culture medium or experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental groups, including controls. |
Quantitative Data Summary
The following table summarizes the effects of this compound and other sAC inhibitors on mitochondrial function, as observed in isolated mouse brain mitochondria.
| Compound | Primary Effect on Mitochondria | Impact on ATP Production | Impact on Respiration | Impact on Membrane Potential |
| This compound | Mitochondrial Uncoupler | Decreased[1][2] | Increased | Decreased[1] |
| 2-OHE | Respiration Inhibitor | Decreased[1][2] | Decreased[1][2] | Decreased[1] |
| Bithionol | Mitochondrial Uncoupler | Decreased[1][2] | Increased | Not explicitly stated |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration and can be used to assess the uncoupling effects of this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Calibrant solution
-
Assay medium (e.g., XF DMEM, pH 7.4, supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (classical uncoupler, positive control)
-
Rotenone/antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Preparation of Assay Medium: Warm the assay medium to 37°C and supplement it with substrates as required for your cell type.
-
Cell Preparation: Remove the cell culture medium and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Preparation of Compounds: Prepare fresh dilutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium. Load the desired concentrations into the injection ports of the sensor cartridge.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. Program the instrument to measure basal OCR, followed by sequential injections of:
-
This compound (or vehicle control)
-
Oligomycin
-
FCCP
-
Rotenone/antimycin A
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An increase in OCR after this compound injection, similar to the effect of FCCP, indicates mitochondrial uncoupling.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to qualitatively or quantitatively assess changes in the mitochondrial membrane potential.
Materials:
-
Fluorescent microscope or plate reader
-
JC-1 or TMRE/TMRM dye
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
FCCP (positive control for depolarization)
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging or reading.
-
Dye Loading: Incubate the cells with the mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) in cell culture medium for the recommended time and concentration (typically 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with pre-warmed medium to remove the excess dye.
-
Compound Treatment: Add fresh medium containing this compound at the desired concentrations. Include a vehicle control (DMSO) and a positive control (FCCP).
-
Image Acquisition/Fluorescence Measurement:
-
For JC-1: This dye forms aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For TMRE/TMRM: These dyes accumulate in mitochondria in a potential-dependent manner. A decrease in fluorescence intensity within the mitochondria indicates depolarization.
-
-
Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for assessing this compound's mitochondrial effects.
Caption: Proposed signaling pathway of this compound-induced AMPK activation.
Caption: Troubleshooting logic for unexpected results with this compound.
References
KH7 Technical Support Center: Investigating Non-Specific Membrane Effects
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing KH7, a known inhibitor of soluble adenylyl cyclase (sAC). While this compound is a valuable tool for studying sAC-mediated signaling, it is crucial to be aware of its potential off-target effects, including non-specific membrane disruption and cytotoxicity. This resource provides troubleshooting advice, frequently asked questions, and experimental protocols to help identify and mitigate these non-specific effects in your experiments.
Troubleshooting Guide
Issue: Unexpected or Excessive Cell Death
You observe significant cytotoxicity in your cell cultures at concentrations of this compound expected to be selective for sAC inhibition.
-
Possible Cause: this compound is known to induce sAC-independent cytotoxicity, which may be linked to non-specific membrane disruption.[1] Newer inhibitors have been developed that do not exhibit the same cytotoxic profile.[2]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: If possible, include a positive control for sAC inhibition that is known to be non-toxic, such as LRE1, to compare phenotypes.[2]
-
Concentration Optimization: Perform a detailed dose-response curve to determine the lowest effective concentration of this compound for sAC inhibition in your specific cell type and assay.
-
Assess Membrane Integrity: Utilize a membrane integrity assay (see Experimental Protocols below) to directly test if the observed cytotoxicity correlates with membrane permeabilization at the concentrations of this compound you are using.
-
Control Compound: If available, use an inactive analog of this compound to determine if the observed effects are due to the specific chemical scaffold rather than sAC inhibition.
-
Issue: Inconsistent or Non-Reproducible Results
Your experimental results with this compound vary significantly between experiments.
-
Possible Cause: The off-target effects of this compound, including membrane disruption, can be highly dependent on cell type, cell density, and experimental conditions, leading to variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments. Cell health can significantly impact susceptibility to membrane-disrupting agents.
-
Solvent Control: this compound is often dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions and is below the threshold for toxicity in your cell line.
-
Incubation Time: Minimize the incubation time with this compound to the shortest duration required to observe the desired on-target effect. Prolonged exposure can exacerbate non-specific cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] It has been instrumental in studying the cellular functions of sAC.[1] It is reported to be inert towards transmembrane adenylyl cyclases (tmACs) at concentrations up to 300 μM in vitro.[3]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to have off-target effects that result in sAC-independent cytotoxicity.[1] These adverse effects can limit its utility in whole-cell studies.[2]
Q3: At what concentration does this compound typically inhibit sAC?
A3: The reported IC50 for this compound against sAC is in the range of 3-10 μM in vivo.[3] However, the optimal concentration can vary depending on the cell type and experimental conditions.
Q4: How can I determine if the effects I'm seeing are due to non-specific membrane disruption?
A4: The most direct way is to perform a membrane integrity assay. Assays that measure the leakage of cytoplasmic components (like LDH) or the uptake of membrane-impermeant dyes (like propidium iodide) can quantify membrane disruption.[4][5] Comparing the dose-response curve for cytotoxicity with that for membrane disruption can provide strong evidence.
Q5: Are there alternatives to this compound with fewer off-target effects?
A5: Yes, newer and more specific sAC inhibitors have been developed. For example, LRE1 is a potent and selective sAC inhibitor that does not exhibit the cytotoxicity associated with this compound.[2]
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | Soluble Adenylyl Cyclase (sAC) | ~3-10 µM (in vivo) | Known to have off-target cytotoxic effects.[1][3] |
| This compound | LH-stimulated cAMP accumulation in MLTC-1 cells | 25.0 µM | This value may reflect both on-target and off-target effects.[2] |
| LRE1 | LH-stimulated cAMP accumulation in MLTC-1 cells | 20.7 µM | A more specific sAC inhibitor with no reported cytotoxicity.[2] |
Experimental Protocols
Protocol 1: Propidium Iodide (PI) Uptake Assay for Membrane Permeabilization
This method quantifies membrane disruption by measuring the uptake of the fluorescent dye propidium iodide, which is impermeant to cells with intact membranes.[5]
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Culture medium
-
Positive control for membrane disruption (e.g., digitonin or Triton X-100)
-
Fluorescence microplate reader (Excitation/Emission ~535/617 nm)
Methodology:
-
Cell Plating: Seed cells in a 96-well clear-bottom black plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a positive control (e.g., 0.1% Triton X-100) and a vehicle control (DMSO at the highest concentration used for this compound).
-
PI Staining: Add PI to the culture medium of all wells to a final concentration of 1-2 µg/mL.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, or the positive control.
-
Incubation and Measurement: Incubate the plate at 37°C in a CO2 incubator. Measure fluorescence intensity at various time points (e.g., 0, 1, 2, 4, and 6 hours) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from wells with medium only. Normalize the fluorescence intensity of treated wells to the positive control (100% permeabilization) and the vehicle control (0% permeabilization). Plot the percentage of PI uptake against the concentration of this compound.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon membrane damage.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Lysis buffer (often 10X, provided in the kit)
-
Spectrophotometer or microplate reader (absorbance ~490 nm)
Methodology:
-
Cell Plating and Treatment: Plate cells as described above. Treat cells with serial dilutions of this compound, a vehicle control, and a no-treatment control for the desired time period.
-
Maximum LDH Release Control: For a positive control, add Lysis Buffer to several untreated wells 45 minutes before the end of the experiment. This will cause 100% cell lysis.
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate. Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Stop the reaction using the provided stop solution if necessary. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Subtract the background absorbance (from no-cell controls). Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Visual Guides
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: Experimental workflow for the Propidium Iodide (PI) uptake assay.
References
- 1. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. KH 7 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 4. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High-Throughput Microplate-Based Assay to Monitor Plasma Membrane Wounding and Repair [frontiersin.org]
Technical Support Center: Minimizing KH7 Off-target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of KH7, a widely used inhibitor of soluble adenylyl cyclase (sAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The most significant reported off-target effect of this compound is the uncoupling of mitochondrial oxidative phosphorylation. This means that this compound can disrupt the mitochondrial proton gradient, leading to a decrease in ATP production and an increase in oxygen consumption that is not linked to energy synthesis. This effect is independent of its inhibitory action on soluble adenylyl cyclase (sAC).[1][2]
Q2: At what concentration does this compound typically exhibit off-target effects on mitochondria?
A2: While the precise concentration can vary depending on the cell type and experimental conditions, studies have shown that this compound can induce mitochondrial uncoupling at concentrations used to inhibit sAC. It is crucial to perform concentration-response experiments to determine the optimal concentration of this compound that inhibits sAC without significantly affecting mitochondrial function in your specific experimental model.
Q3: How can I differentiate between the on-target (sAC inhibition) and off-target (mitochondrial) effects of this compound in my experiments?
A3: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended. This includes using lower concentrations of this compound, employing structurally and mechanistically different sAC inhibitors, and utilizing genetic knockdown of sAC to validate the pharmacological findings. Direct measurement of both cAMP levels (on-target) and mitochondrial function (off-target) is also essential.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in cellular metabolism, such as increased oxygen consumption or decreased ATP levels, that are inconsistent with sAC inhibition. | The concentration of this compound used is causing mitochondrial uncoupling. | 1. Perform a concentration-response curve: Determine the lowest effective concentration of this compound for sAC inhibition in your system. 2. Directly measure mitochondrial respiration: Use techniques like Seahorse XF analysis to assess the impact of this compound on mitochondrial function. 3. Measure cellular ATP levels: Use a luciferase-based ATP assay to quantify changes in cellular energy. |
| The observed phenotype is not rescued by a downstream activator of the sAC pathway (e.g., a cAMP analog). | The phenotype may be due to an off-target effect of this compound. | 1. Use a structurally distinct sAC inhibitor: Compounds like LRE1 or TDI-10229, which have different chemical structures, can help confirm if the effect is specific to sAC inhibition. 2. Genetically validate the target: Use siRNA or shRNA to knock down sAC (ADCY10 gene) and see if it phenocopies the effect of this compound. |
| Inconsistent or variable results between experiments. | Variability in cell health, passage number, or this compound preparation. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Prepare fresh this compound solutions: this compound is typically dissolved in DMSO. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Known Off-Targets | Recommended Controls |
| This compound | Soluble Adenylyl Cyclase (sAC) | 3-10 µM | Mitochondrial Uncoupler | LRE1, TDI-10229, sAC siRNA |
| LRE1 | Soluble Adenylyl Cyclase (sAC) | ~2 µM | Less characterized off-targets | This compound, sAC siRNA |
| TDI-10229 | Soluble Adenylyl Cyclase (sAC) | 160 nM | Less characterized off-targets | This compound, sAC siRNA |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration and helps determine the concentration at which this compound affects mitochondrial function.
Materials:
-
Seahorse XFp Cell Mito Stress Test Kit
-
Seahorse XFp Analyzer
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Add various concentrations of this compound or vehicle control to the appropriate wells. Incubate for the desired treatment time.
-
Seahorse XF Assay:
-
Load the Seahorse XFp sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
Calibrate the sensor cartridge in the Seahorse XFp Analyzer.
-
Place the cell culture miniplate in the analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the OCR profiles of this compound-treated cells to vehicle-treated cells.
Protocol 2: sAC (ADCY10) Gene Knockdown using siRNA
This protocol provides a method to genetically validate the on-target effects of this compound.
Materials:
-
siRNA targeting ADCY10 (sAC)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cells of interest
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the required amount of ADCY10 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blot analysis of sAC protein levels or by qPCR analysis of ADCY10 mRNA levels.
-
Phenotypic Analysis: Perform the desired functional assay on the sAC-knockdown cells and compare the results to those obtained with this compound treatment.
Protocol 3: Measuring Cellular ATP Levels using a Luciferase-Based Assay
This protocol allows for the quantification of cellular ATP levels to assess the impact of this compound on cellular energy status.
Materials:
-
Luciferase-based ATP assay kit (e.g., ATPlite)
-
Luminometer
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at an optimal density.
-
Drug Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
ATP Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell lysis solution provided in the kit to each well and incubate according to the manufacturer's instructions to release cellular ATP.
-
Add the luciferase substrate solution to each well.
-
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein concentration. Compare the ATP levels in this compound-treated cells to vehicle-treated cells.
Visualizations
Caption: On-target vs. Off-target signaling pathways of this compound.
Caption: Workflow for minimizing and identifying this compound off-target effects.
References
dealing with KH7 precipitation in aqueous solutions
Technical Support Center: KH7
Welcome to the technical support center for this compound, a selective inhibitor of soluble adenylyl cyclase (sAC). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme that synthesizes cyclic AMP (cAMP).[1] Its primary mechanism of action is to block the activity of sAC, thereby reducing intracellular cAMP levels. It is a valuable tool for studying cAMP-dependent signaling pathways.
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used to investigate the role of sAC in various physiological processes. A notable application is in the study of sperm motility and chemotaxis, where sAC-mediated cAMP production is crucial.[2] It is also utilized in studies related to cardiac contractility and other cAMP-dependent signaling cascades.[1]
Q3: I am observing precipitation after adding this compound to my aqueous cell culture medium. What could be the cause?
A3: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in your final experimental medium.
-
Improper Dissolution of Stock Solution: Not fully dissolving this compound in the initial organic solvent.
-
Temperature Shifts: Subjecting the media to significant temperature changes, such as freeze-thaw cycles, can decrease the solubility of dissolved compounds.[3][4]
-
pH of the Medium: The pH of your buffer or cell culture medium can influence the solubility of this compound.
-
High Concentration of Salts: The presence of certain salts in concentrated media stocks can lead to the precipitation of less soluble compounds.[3][5]
Q4: Can the quality of the DMSO used for the stock solution affect this compound solubility?
A4: Yes, the quality of the Dimethyl Sulfoxide (DMSO) is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation when preparing the stock solution or upon dilution into aqueous media.[1] It is highly recommended to use newly opened, anhydrous DMSO for preparing your this compound stock solution.[1]
Troubleshooting Guides
Issue: Precipitate Formation During Experiment
Initial Observation: A visible precipitate or cloudiness appears in the cell culture plate or experimental buffer after the addition of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 250 mg/mL). Refer to the Stock Solution Preparation Table below.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solution is not clear, sonicate in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
This protocol describes the method for diluting the DMSO stock solution into an aqueous medium for in vitro experiments.
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium or experimental buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium. It is recommended to not exceed a final DMSO concentration of 0.5% in the culture medium, as higher concentrations can be toxic to cells.
-
When adding the this compound stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | 250 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 0.5 mg/mL |
Data sourced from GlpBio and MedchemExpress.[1]
Table 2: Stock Solution Preparation (for a 10 mM Stock)
| Desired Volume | Mass of this compound (MW: 419.30 g/mol ) | Volume of DMSO |
| 1 mL | 4.19 mg | 1 mL |
| 5 mL | 20.97 mg | 5 mL |
| 10 mL | 41.93 mg | 10 mL |
Signaling Pathway
Inhibition of Sperm Motility by this compound
This compound inhibits soluble adenylyl cyclase (sAC), which is activated by bicarbonate (HCO₃⁻) and calcium ions (Ca²⁺). This leads to a decrease in the production of cyclic AMP (cAMP) from ATP. Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn leads to reduced phosphorylation of downstream targets responsible for flagellar movement, ultimately inhibiting sperm motility.
Caption: this compound inhibits sAC, disrupting the cAMP signaling pathway essential for sperm motility.
References
Technical Support Center: KH7 & Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the soluble adenylyl cyclase (sAC) inhibitor, KH7, in cell culture experiments. A primary focus of this resource is to address the potential impact of serum on the activity of this compound.
Troubleshooting Guide
Issue 1: Reduced or Inconsistent this compound Activity in the Presence of Serum
Potential Cause:
Components within the serum, particularly proteins like albumin, can bind to small molecule inhibitors such as this compound. This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with its target, soluble adenylyl cyclase (sAC). This can lead to a higher apparent IC50 value (the concentration required to inhibit 50% of the enzyme's activity) in the presence of serum compared to serum-free conditions.[1][2]
Solutions:
-
Quantify the Serum Effect: Determine the IC50 of this compound in your specific cell line and experimental conditions both in the presence and absence of serum. A significant shift in the IC50 value will confirm a serum-related effect.
-
Increase this compound Concentration: If the presence of serum is required for your experimental setup, you may need to increase the concentration of this compound to achieve the desired level of sAC inhibition. The fold-shift in the IC50 value can guide this adjustment.
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, consider reducing the percentage of serum in your culture medium. This will decrease the concentration of binding proteins and increase the free fraction of this compound.
-
Use Serum-Free Media: For short-term experiments, switching to a serum-free medium during the this compound treatment period can eliminate the variable of serum protein binding. However, ensure your cells remain viable and behave as expected under these conditions.
Issue 2: Poor Cell Health or Viability with this compound Treatment, Especially in Low Serum
Potential Cause:
While serum can inhibit this compound activity, it also provides essential growth factors and nutrients that promote cell health. Removing or reducing serum can make cells more susceptible to the cytotoxic effects of any compound, including this compound. The observed toxicity may not be a direct effect of this compound but rather a consequence of cellular stress due to nutrient deprivation.
Solutions:
-
Optimize Serum Concentration: Find the lowest possible serum concentration that maintains cell viability for the duration of your experiment. This will minimize the impact on this compound activity while preventing undue cellular stress.
-
Control for Serum Effects: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) in both high and low/no serum conditions to distinguish the effects of this compound from the effects of serum withdrawal.
-
Time-Course Experiment: Reduce the duration of this compound treatment. A shorter exposure time may be sufficient to observe the desired effect on sAC activity without causing significant cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of soluble adenylyl cyclase (sAC). sAC is an intracellular enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP. Unlike transmembrane adenylyl cyclases, sAC is not activated by G-proteins but is regulated by bicarbonate (HCO3-) and calcium (Ca2+) ions.
Q2: How does serum affect the activity of small molecule inhibitors like this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs and inhibitors can bind non-specifically to serum proteins.[3] This binding is a reversible equilibrium, but it effectively reduces the concentration of the "free" inhibitor that is available to engage with its cellular target. This can lead to a decrease in the apparent potency of the inhibitor in cell culture.
Q3: How can I determine if serum is affecting my this compound experiment?
The most direct way is to perform a dose-response experiment with this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS). A rightward shift in the dose-response curve and an increase in the calculated IC50 value with increasing serum concentration is a strong indicator of serum protein binding.[1]
Q4: What is the difference between soluble adenylyl cyclase (sAC) and transmembrane adenylyl cyclases (tmACs)?
sAC and tmACs both produce cAMP, but they are encoded by different genes, have different protein structures, and are regulated by different mechanisms. This allows cells to generate cAMP in response to distinct stimuli and in different subcellular locations.
| Feature | Soluble Adenylyl Cyclase (sAC) | Transmembrane Adenylyl Cyclases (tmACs) |
| Location | Cytosol, nucleus, mitochondria | Plasma membrane |
| Activators | Bicarbonate (HCO3-), Calcium (Ca2+) | G-protein coupled receptors (GPCRs) via Gαs |
| Inhibitors | This compound | Specific inhibitors for different isoforms |
| Structure | Dimeric | Single polypeptide with 12 transmembrane domains |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in the presence of different serum concentrations.
Materials:
-
Cell line of interest
-
Complete growth medium (with your standard serum concentration)
-
Serum-free medium
-
Fetal Bovine Serum (FBS) or other serum
-
This compound stock solution (in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium and in medium containing the different percentages of serum you wish to test (e.g., 2%, 5%, 10% FBS). Remember to include a vehicle control (DMSO) for each serum condition.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound and serum.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data for each serum condition to its respective vehicle control (set as 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value for each serum concentration.
-
Data Presentation:
| Serum Concentration | This compound IC50 (µM) |
| 0% | [Insert experimental value] |
| 2% | [Insert experimental value] |
| 5% | [Insert experimental value] |
| 10% | [Insert experimental value] |
Visualizations
Caption: Soluble adenylyl cyclase (sAC) signaling pathway.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on drug-human serum albumin binding: the current state of the matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating KH7-Mediated Inhibition of Soluble Adenylyl Cyclase (sAC) In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KH7, a widely used inhibitor of soluble adenylyl cyclase (sAC), with other notable sAC inhibitors. The information presented here is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate tool compound for their in vitro studies of sAC-mediated signaling.
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are typically activated by G-protein coupled receptors, sAC is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This distinct regulatory mechanism allows sAC to function as a cellular sensor for CO₂/HCO₃⁻ and Ca²⁺ levels, playing critical roles in various physiological processes, including sperm capacitation, and mitochondrial function. Given its importance, the pharmacological inhibition of sAC is a key area of research for developing novel therapeutics, including male contraceptives.
This compound and its Alternatives: A Comparative Analysis
This compound is a first-generation, selective inhibitor of sAC. While it has been instrumental in elucidating the physiological roles of sAC, newer compounds with improved potency and drug-like properties have since been developed. This guide compares this compound with other well-characterized sAC inhibitors, focusing on their in vitro potency.
Data Presentation: In Vitro Potency of sAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative sAC inhibitors. The data is derived from biochemical assays using purified recombinant human sAC protein and cellular assays, typically in HEK293 cells overexpressing sAC (4-4 cells).
| Inhibitor | Biochemical IC50 | Cellular IC50 | Key Characteristics |
| This compound | 3 - 10 µM[1][2][3][4][5] | ~11 µM[6] | First-generation sAC inhibitor, selective over tmACs.[2][3][7] |
| LRE1 | 5.3 - 7.8 µM[3][4] | 11 µM[6] | Allosteric inhibitor that binds to the bicarbonate binding site.[6][8][9] |
| TDI-10229 | 113.5 - 195 nM[1][2][4][10] | 92 nM[2] | Potent and orally bioavailable inhibitor.[1][2] |
| TDI-11155 | 15.7 nM[4] | Not Reported | High-potency inhibitor. |
| TDI-11861 | 1.7 - 5.1 nM[4][5] | Not Reported | Exceptionally potent inhibitor with a long residence time.[5] |
| TDI-11893 | 19.4 nM[4] | Shifted compared to biochemical IC50 | Potent inhibitor with cell-context dependent activity.[4] |
| TDI-11891 | 2.3 nM[4] | Shifted compared to biochemical IC50 | Highly potent inhibitor with cell-context dependent activity.[4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental context, the following diagrams illustrate the sAC signaling pathway and a typical workflow for validating sAC inhibitors in vitro.
Caption: The sAC signaling pathway is activated by bicarbonate and calcium, leading to the conversion of ATP to cAMP.
Caption: A typical workflow for validating sAC inhibitors involves protein purification, cell culture, biochemical/cellular assays, and data analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for the key experiments cited in this guide.
Purification of Recombinant Human sAC
-
Expression System: Human sAC protein is commonly expressed in Sf9 insect cells using a baculovirus expression system.[4] The protein is often tagged (e.g., GST-sACt or sACt-His6) to facilitate purification.[4]
-
Lysis: Infected Sf9 cells are harvested and lysed in a buffer containing protease inhibitors to prevent protein degradation.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
-
Elution: After washing the column to remove non-specifically bound proteins, the recombinant sAC is eluted using a specific eluting agent (e.g., reduced glutathione or imidazole).
-
Further Purification (Optional): For higher purity, additional chromatography steps such as ion exchange and size exclusion chromatography can be performed.[4]
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE and Coomassie blue staining.
In Vitro Biochemical sAC Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, ATP, MgCl₂, CaCl₂, and the sAC activator, NaHCO₃.[6]
-
Inhibitor Preparation: The sAC inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Purified recombinant human sAC protein is pre-incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrate ATP and activators.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
-
cAMP Measurement: The amount of cAMP produced is quantified using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The IC50 value is determined by plotting the percentage of sAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular sAC Inhibition Assay
-
Cell Culture: HEK293 cells stably overexpressing sAC (often referred to as 4-4 cells) are cultured in appropriate media.[6]
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The culture medium is replaced with a buffer containing a cocktail of phosphodiesterase (PDE) inhibitors to prevent cAMP degradation.[6]
-
Cells are then treated with varying concentrations of the sAC inhibitor.
-
sAC activity is stimulated by the addition of bicarbonate.
-
After incubation, the cells are lysed to release intracellular cAMP.
-
-
cAMP Measurement: The total cAMP levels in the cell lysates are measured using a suitable cAMP assay kit.
-
Data Analysis: The cellular IC50 value is calculated in the same manner as for the biochemical assay.
Conclusion
While this compound has been a valuable tool for sAC research, the development of more potent and specific inhibitors, such as those in the TDI series, offers researchers enhanced tools for dissecting the roles of sAC in health and disease. This guide provides a framework for comparing these inhibitors and outlines the fundamental experimental procedures required for their in vitro validation. The choice of inhibitor will ultimately depend on the specific experimental context and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 5. Optimizing Small Molecule Inhibitors of Soluble Adenylyl Cyclase (sAC) for Use as Male Contraceptives - ProQuest [proquest.com]
- 6. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Evolution of Soluble Adenylyl Cyclase (sAC) Inhibition: A Comparative Analysis of KH7 and Newer Generation Inhibitors
For Immediate Release
A comprehensive review of inhibitory compounds targeting soluble adenylyl cyclase (sAC) reveals a significant leap in potency and specificity from the early-generation inhibitor, KH7, to more recently developed molecules. This guide provides a comparative analysis of this compound and newer sAC inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, supported by experimental data and methodologies.
Soluble adenylyl cyclase is a crucial intracellular source of the second messenger cyclic AMP (cAMP), distinct from the more extensively studied transmembrane adenylyl cyclases (tmACs).[1] Its unique regulation by bicarbonate and calcium ions, and its distribution throughout the cytoplasm, nucleus, and mitochondria, implicates sAC in a variety of physiological processes, including sperm motility, capacitation, and energy metabolism.[1] The development of selective sAC inhibitors is therefore of significant interest for both basic research and therapeutic applications, such as non-hormonal contraception.
Comparative Efficacy of sAC Inhibitors
The landscape of sAC inhibitors has evolved considerably, with newer compounds demonstrating nanomolar efficacy, a substantial improvement over the micromolar potency of this compound. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and a selection of newer sAC inhibitors.
| Inhibitor | Biochemical IC50 (Purified Human sAC) | Cellular IC50 (sAC-overexpressing cells) | Key Characteristics |
| This compound | ~3-10 µM[1] | Not consistently reported | First-generation selective sAC inhibitor; known off-target effects on mitochondrial function.[1] |
| LRE1 | ~3-7.8 µM[1][2] | ~14.1 µM[2][3] | A non-toxic inhibitor identified through high-throughput screening.[1] |
| TDI-10229 | ~0.16-0.2 µM[2][3][4][5] | ~0.1 µM[2][3] | A potent, orally bioavailable inhibitor developed through structure-assisted design.[2][3][4][6] |
| TDI-11861 | ~3 nM[5][7] | ~7 nM[5] | A highly potent inhibitor with a significantly longer residence time on the sAC protein.[7] |
Delving into the Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. The data presented in this guide are primarily derived from two key assays:
In Vitro sAC Cyclase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified sAC and its inhibition by test compounds.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified sAC by 50% (IC50).
Methodology:
-
Purified recombinant human soluble adenylyl cyclase (sAC) is incubated in a reaction buffer.
-
The buffer typically contains ATP (the substrate for sAC), magnesium and/or manganese ions as cofactors, and a stimulating agent such as bicarbonate (e.g., 40 mM NaHCO3).[3]
-
Various concentrations of the test inhibitor (e.g., this compound, LRE1, TDI-10229, TDI-11861) or a vehicle control (DMSO) are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of cAMP produced is quantified. A common method involves the use of radioactively labeled [α-³²P]ATP and subsequent separation of the resulting [³²P]cAMP from the unreacted substrate using column chromatography.[3]
-
The concentration-response curves are then generated by plotting the percentage of sAC activity against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.[8]
Cellular sAC Activity Assay (cAMP Accumulation Assay)
This cell-based assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit sAC activity within a cellular context.
Objective: To determine the concentration of an inhibitor required to reduce sAC-dependent cAMP accumulation in whole cells by 50% (cellular IC50).
Methodology:
-
A cell line that overexpresses sAC (e.g., HEK293-based 4-4 cells) is utilized to ensure that the measured cAMP production is predominantly from sAC activity.[2][3]
-
Cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control for a short period (e.g., 10 minutes).[3]
-
To prevent the degradation of newly synthesized cAMP, a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is added to the cells.[3]
-
The cells are then incubated for a further defined period (e.g., 5 minutes) to allow for cAMP accumulation.[3]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., ELISA or HTRF).
-
Similar to the biochemical assay, concentration-response curves are generated, and cellular IC50 values are calculated.[8]
Visualizing the sAC Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms discussed, the following diagrams illustrate the sAC signaling pathway and the general workflow of an in vitro sAC inhibition assay.
Caption: The soluble adenylyl cyclase (sAC) signaling pathway.
Caption: Generalized workflow for an in vitro sAC inhibition assay.
References
- 1. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
KH7: A Comparative Analysis of its Specificity for Transmembrane Adenylyl Cyclases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor KH7 and its specificity against transmembrane adenylyl cyclases (tmACs). The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the nuanced roles of different adenylyl cyclase isoforms in cellular signaling. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key signaling pathways to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction to Adenylyl Cyclases and the Significance of Isoform Specificity
Adenylyl cyclases (ACs) are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP). In mammals, this family is broadly divided into two main classes: the transmembrane adenylyl cyclases (tmACs), which are regulated by G proteins, and the soluble adenylyl cyclases (sACs), which are regulated by bicarbonate and calcium ions. The nine identified tmAC isoforms (AC1-9) exhibit distinct tissue distribution and are modulated by different signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases. The development of isoform-specific inhibitors is therefore crucial for dissecting the physiological roles of individual AC isoforms and for designing targeted therapies with minimal off-target effects.
This compound has emerged as a valuable tool in cAMP signaling research due to its selective inhibition of soluble adenylyl cyclase (sAC). This guide focuses on its remarkable lack of activity against the transmembrane isoforms, a property that distinguishes it from many other adenylyl cyclase inhibitors.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound against transmembrane adenylyl cyclases in comparison to other commonly used AC inhibitors. It is important to note that the IC50 values presented have been compiled from various sources and may have been determined under different experimental conditions (e.g., presence of Mn2+ vs. Mg2+), which can influence the apparent potency of the inhibitors.
| Inhibitor | Target AC Isoform(s) | IC50 Value (μM) | Citation(s) |
| This compound | Soluble Adenylyl Cyclase (sAC) | 3 - 10 | [1] |
| Transmembrane ACs (tmACs) | > 300 (inert) | [1][2] | |
| 2',5'-Dideoxyadenosine | General tmAC inhibitor | ~3 | [3] |
| 2',5'-dideoxy-3'-ATP | AC1 | 0.17 | [4] |
| AC2 | 0.28 | [4] | |
| AC5 | 0.037 | [4] | |
| AC6 | 0.15 | [4] | |
| AC7 | 0.09 | [4] | |
| AC8 | 0.15 | [4] | |
| NKY80 | AC5 | 8.3 | [1][5] |
| AC3 | 132 | [1][5] | |
| AC2 | 1700 | [1][5] | |
| SQ22,536 | General tmAC inhibitor | - | [6] |
| Ara-A (Vidarabine) | Reported AC5 selectivity | - | [2][6] |
Key Observations:
-
High Specificity of this compound: this compound demonstrates exceptional specificity for sAC, with no significant inhibition of tmACs at concentrations up to 300 μM.[1][2] This makes it an invaluable tool for distinguishing the physiological roles of sAC from those of tmACs.
-
Broad-Spectrum tmAC Inhibitors: Compounds like 2',5'-dideoxyadenosine and its triphosphate derivative are potent inhibitors of multiple tmAC isoforms.[3][4]
-
Isoform-Preferential tmAC Inhibitors: NKY80 exhibits a preference for AC5 over other isoforms, although its selectivity is not absolute.[1][5]
Experimental Protocols
A fundamental method for determining the inhibitory activity of compounds against adenylyl cyclases is the adenylyl cyclase activity assay. Below is a generalized protocol for such an assay, which can be adapted for specific tmAC isoforms.
Objective: To measure the in vitro activity of a specific transmembrane adenylyl cyclase isoform in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Cell membranes expressing the tmAC isoform of interest (e.g., from Sf9 insect cells or HEK293 cells)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 1 mM dithiothreitol (DTT), 5 mM MgCl2 (or MnCl2, as specified)
-
ATP (substrate)
-
[α-³²P]ATP (radiolabeled substrate)
-
GTPγS (for G-protein activation)
-
Forskolin (a general tmAC activator, except for AC9)
-
Test inhibitor (e.g., this compound, 2',5'-dideoxyadenosine) at various concentrations
-
Stop Solution: 120 mM zinc acetate
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the desired tmAC isoform according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of cell membrane protein, GTPγS (to activate Gαs), and forskolin (to activate the cyclase).
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to different reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina columns).
-
Quantification: Add the eluted [³²P]cAMP to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of adenylyl cyclase activity at each inhibitor concentration relative to the control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context in which these inhibitors function, the following diagrams have been generated using Graphviz (DOT language).
Caption: G-protein coupled receptor cAMP signaling pathway.
Caption: Experimental workflow for an adenylyl cyclase activity assay.
Conclusion
References
- 1. NKY 80 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. Frontiers | Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKY80 | Adenylyl cyclase | TargetMol [targetmol.com]
- 6. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of ALK7 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its biological effects and potential off-target liabilities. While the molecule "KH7" is not found in publicly available scientific literature, this guide will use the Activin Receptor-Like Kinase 7 (ALK7) and its inhibitors as a representative example to illustrate a comprehensive comparison of signaling pathway cross-reactivity.
Activin receptor-like kinase 7 (ALK7), also known as ACVR1C, is a type I receptor of the transforming growth factor-beta (TGF-β) superfamily. It plays crucial roles in various physiological processes, and its dysregulation has been implicated in several diseases. This guide provides a comparative analysis of two well-characterized small molecule inhibitors that target ALK7: SB-431542 and A-83-01. We will delve into their cross-reactivity with other signaling pathways, supported by experimental data and detailed protocols.
Potency and Selectivity of ALK7 Inhibitors
The inhibitory activity of small molecules is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates a higher potency.
SB-431542 and A-83-01 are potent inhibitors of ALK7, but they also exhibit cross-reactivity with other closely related members of the TGF-β type I receptor family, namely ALK4 and ALK5.[1][2][3] This is not unexpected, given the high degree of structural similarity within the kinase domains of these receptors.
| Inhibitor | Target | IC50 (nM) | Reference |
| SB-431542 | ALK4 | 1000 | [1] |
| ALK5 | 94 | [1] | |
| ALK7 | 2000 | [1] | |
| A-83-01 | ALK4 | 45 | [2][3][4] |
| ALK5 | 12 | [2][3][4] | |
| ALK7 | 7.5 | [2][3][4] |
Table 1: Comparative IC50 values of SB-431542 and A-83-01 against ALK4, ALK5, and ALK7.
Notably, A-83-01 demonstrates higher potency against all three receptors compared to SB-431542. Importantly, both inhibitors show high selectivity against other, more divergent members of the ALK family that are involved in Bone Morphogenetic Protein (BMP) signaling (ALK1, ALK2, ALK3, and ALK6).[1] Furthermore, studies have indicated that these inhibitors have minimal to no effect on other major signaling pathways such as the ERK, JNK, and p38 MAP kinase pathways.
Signaling Pathway Diagrams
To visualize the interactions of these inhibitors, the following diagrams illustrate the canonical TGF-β/ALK7 signaling pathway and the points of inhibition.
Caption: Canonical ALK7 signaling pathway and points of inhibition.
The following diagram illustrates the broader context of TGF-β superfamily signaling, highlighting the cross-reactivity of the inhibitors with ALK4 and ALK5, while showing selectivity against the BMP signaling arm.
Caption: TGF-β superfamily signaling and inhibitor cross-reactivity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols are essential. Below is a representative protocol for an in vitro kinase assay to determine the IC50 of an inhibitor against a specific ALK receptor.
In Vitro Kinase Assay for ALK7 Inhibition
Objective: To determine the concentration-dependent inhibition of ALK7 kinase activity by a small molecule inhibitor.
Materials:
-
Recombinant human ALK7 kinase domain (purified)
-
Recombinant human Smad2 or a generic kinase substrate (e.g., Myelin Basic Protein)
-
ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., SB-431542 or A-83-01) dissolved in DMSO
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of the ALK7 kinase and substrate in the kinase assay buffer.
-
Prepare the ATP solution, including the radiolabeled ATP, in the kinase assay buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the ALK7 kinase and the test inhibitor at various concentrations.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution and the substrate.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.
-
Wash the paper/plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the paper/plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The analysis of small molecule inhibitors of ALK7, such as SB-431542 and A-83-01, highlights the critical importance of assessing cross-reactivity with closely related signaling pathways. Both inhibitors effectively block the ALK4/5/7-Smad2/3 signaling axis with high selectivity over the BMP-Smad1/5/8 pathway. A-83-01 emerges as a more potent inhibitor for ALK7 and its close relatives. The provided data and protocols offer a framework for the objective comparison of inhibitor performance, which is essential for the selection and development of targeted therapeutics. Researchers are encouraged to perform broad kinase profiling to fully characterize the selectivity of any new inhibitor.
References
A Comparative Analysis of sAC Inhibitors: KH7 vs. TDI-10229
In the landscape of pharmacological tools for studying the soluble adenylyl cyclase (sAC), two inhibitors, KH7 and TDI-10229, represent distinct generations of molecules with significantly different profiles. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
This compound is an early-generation sAC inhibitor that has been instrumental in initial studies of sAC function. However, its utility is hampered by modest potency and significant off-target effects, most notably the uncoupling of mitochondrial respiration. In contrast, TDI-10229 is a newer, highly potent, and selective sAC inhibitor with improved pharmacokinetic properties and a much cleaner off-target profile, making it a superior tool for both in vitro and in vivo research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and TDI-10229.
| Parameter | This compound | TDI-10229 | Reference |
| sAC IC50 (Biochemical) | 3-10 µM | 160-195 nM | [1][2] |
| sAC IC50 (Cellular) | 3-10 µM | 92 nM | [1][3] |
| Selectivity for sAC over tmACs | Inert towards tmACs up to 300 µM | Highly selective vs. tmACs 1-9 | [3][4][5] |
| Known Off-Target Effects | Mitochondrial uncoupler, inhibits Complex I of the respiratory chain.[6][7] | No significant activity against a panel of 310 kinases and 46 other drug targets.[8] | [6][7][8] |
| Cytotoxicity | General cell toxicity reported.[8] | Not cytotoxic at 20 µM (over 200-fold its cellular IC50).[8][9] | [8][9] |
| Oral Bioavailability | Not reported, generally considered poor. | 59% in mice | [8] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro sAC Enzymatic Activity Assay
This protocol determines the direct inhibitory effect of compounds on purified sAC protein.
Materials:
-
Purified recombinant human sAC protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
ATP
-
This compound and TDI-10229 stock solutions (in DMSO)
-
cAMP detection kit (e.g., ELISA-based)
Procedure:
-
Prepare serial dilutions of this compound and TDI-10229 in assay buffer.
-
In a microplate, add the purified sAC enzyme to the assay buffer.
-
Add the different concentrations of the inhibitors or DMSO (vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution provided in the cAMP detection kit).
-
Measure the amount of cAMP produced using a cAMP detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of sAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular cAMP Measurement Assay
This protocol assesses the ability of the inhibitors to block sAC activity within a cellular context.
Materials:
-
Cells expressing sAC (e.g., HEK293 cells overexpressing sAC)
-
Cell culture medium
-
This compound and TDI-10229 stock solutions (in DMSO)
-
sAC activators (e.g., bicarbonate)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium and pre-incubate the cells with various concentrations of this compound, TDI-10229, or DMSO for a specified time (e.g., 30 minutes).
-
Stimulate sAC activity by adding an activator like sodium bicarbonate.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
Measure the intracellular cAMP concentration in the cell lysates using the cAMP detection kit, following the manufacturer's protocol.
-
Determine the cellular IC50 values as described in the in vitro assay.
MTT Cytotoxicity Assay
This protocol evaluates the toxic effects of the inhibitors on cultured cells.
Materials:
-
Cells of interest (e.g., HEK293 or a cell line relevant to the research)
-
Cell culture medium
-
This compound and TDI-10229 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, TDI-10229, or DMSO (vehicle control) for a desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the cytotoxic concentration (e.g., CC50).[10][11]
Mandatory Visualization
Signaling Pathway of Soluble Adenylyl Cyclase (sAC)
Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC).
Experimental Workflow for sAC Inhibitor Comparison
Caption: Workflow for the comparative analysis of sAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. KH 7 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 6. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of soluble adenylyl cyclase in sensing and regulating intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
Confirming the On-Target Effects of KH7 Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor KH7 and genetic knockouts for studying the function of soluble adenylyl cyclase (sAC), an important enzyme in cellular signaling. By objectively evaluating their performance and providing supporting experimental data, this guide aims to assist researchers in selecting the most appropriate tools for their studies of sAC-mediated pathways.
Introduction to Soluble Adenylyl Cyclase (sAC) and this compound
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme activated by bicarbonate (HCO3-) and calcium (Ca2+), playing crucial roles in various physiological processes, including sperm motility, insulin secretion, and cardiac function.[1][2]
This compound is a widely used pharmacological inhibitor of sAC.[3] It has been instrumental in elucidating the roles of sAC in numerous cellular processes. However, like many small molecule inhibitors, concerns about its specificity and potential off-target effects necessitate rigorous validation of its on-target action. Genetic knockouts of the ADCY10 gene provide a powerful tool for such validation, offering a "gold standard" for confirming the role of sAC in a given biological process.
On-Target Effects of this compound Confirmed by sAC Genetic Knockouts
Genetic knockout studies in mice have been pivotal in confirming the central role of sAC in male fertility.[2][4] Male mice lacking a functional sAC gene are sterile due to a severe defect in sperm motility.[4] This phenotype can be mimicked by treating wild-type sperm with this compound, which also inhibits sperm motility.[5] Furthermore, the motility defect in sperm from sAC knockout mice can be rescued by the addition of a membrane-permeable cAMP analog, confirming that the observed phenotype is indeed due to the loss of sAC-generated cAMP.[2]
Similarly, studies on cardiac hypertrophy have demonstrated that both pharmacological inhibition of sAC with this compound and genetic knockdown of sAC can blunt hypertrophic growth in cardiomyocytes.[6] These parallel findings strongly suggest that the observed effects of this compound are, at least in part, due to its intended inhibition of sAC.
Comparison of sAC Inhibition Methods: this compound vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout (ADCY10-/-) |
| Mechanism of Action | Allosteric inhibitor of sAC.[2] | Complete or conditional ablation of the ADCY10 gene, leading to loss of sAC protein expression. |
| Speed of Onset | Rapid, within minutes to hours of administration. | Requires germline modification or cell line generation, a lengthy process. |
| Reversibility | Reversible upon washout of the compound. | Generally irreversible (for germline knockouts). |
| Specificity | Known off-target effects, including inhibition of mitochondrial ATP production.[7][8][9] | Highly specific to the targeted gene (ADCY10). |
| Dose-Dependence | Effects are concentration-dependent, allowing for titration of inhibition. | "All-or-none" effect in homozygous knockouts. |
| Applications | Acute studies, dose-response experiments, initial target validation. | Definitive validation of gene function, studying chronic effects of gene loss. |
Alternative sAC Inhibitors
The limitations of this compound, particularly its off-target effects, have driven the development of more specific sAC inhibitors.
| Inhibitor | IC50 for sAC | Mechanism of Action | Key Features |
| This compound | ~3-10 µM (in vivo)[10] | Allosteric inhibitor.[2] | Widely used but has known off-target effects on mitochondria.[7][8][9] |
| LRE1 | ~10 µM[1][2] | Allosteric inhibitor, occupies the bicarbonate binding site.[1][2][10] | More specific than this compound, lacks the mitochondrial toxicity.[1] |
| TDI-10229 | ~195 nM[3][5][6][8][11] | Potent and orally bioavailable inhibitor.[3][5][6][8][11] | High potency and selectivity, suitable for in vivo studies.[3][5] |
Experimental Protocols
sAC Activity Assay (Mass Spectrometry-Based)
This protocol is adapted from a method used to identify novel sAC inhibitors.[1]
-
Reaction Setup: Prepare a reaction mixture containing purified sAC protein, ATP, MgCl2, and the test compound (e.g., this compound) in a suitable buffer.
-
Initiation: Start the reaction by adding the sAC enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Use mass spectrometry to quantify the amount of cAMP produced.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control.
CRISPR-Cas9 Mediated Knockout of ADCY10
This protocol provides a general workflow for generating ADCY10 knockout cell lines.[12][13][14][15][16]
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the ADCY10 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 vector into the target cells using a suitable method (e.g., lipofection, electroporation).
-
Clonal Selection: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for the desired knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of the sAC protein.
Measurement of Intracellular cAMP Levels
Commercially available kits, such as the cAMP-Glo™ Assay, provide a convenient method for measuring intracellular cAMP.[17]
-
Cell Culture: Plate cells in a 96-well plate and culture overnight.
-
Treatment: Treat the cells with the test compound (e.g., this compound) or vehicle for the desired time.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Add the cAMP detection solution containing a kinase that is activated by cAMP.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent to measure the amount of remaining ATP, which is inversely proportional to the cAMP concentration. Read the luminescence on a plate reader.
Visualizing the Pathways and Workflows
Caption: sAC signaling pathway and points of intervention.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 5. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 11. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
Unmasking KH7: A Comparative Guide to its sAC-Independent Effects
For researchers, scientists, and drug development professionals, the soluble adenylyl cyclase (sAC) inhibitor KH7 is a widely utilized tool. However, a growing body of evidence necessitates a closer examination of its off-target effects. This guide provides a comprehensive comparison of this compound with other sAC inhibitors, focusing on its sAC-independent activities and offering supporting experimental data to inform experimental design and data interpretation.
While this compound is a potent inhibitor of sAC, with a reported IC50 of 3-10 μM, its utility is complicated by significant effects on mitochondrial function.[1][2] Understanding these off-target effects is critical for accurately attributing experimental outcomes to the inhibition of sAC. This guide delves into the sAC-independent actions of this compound, presenting a comparative analysis with other known sAC inhibitors, 2-hydroxyestradiol (2-OHE) and bithionol.
Comparative Analysis of sAC Inhibitor Off-Target Effects
Studies have revealed that this compound, along with other sAC inhibitors, can significantly impact mitochondrial ATP production through mechanisms distinct from sAC inhibition.[3][4] The primary sAC-independent effect of this compound is the uncoupling of mitochondrial respiration, a mechanism it shares with bithionol.[3][4] In contrast, 2-OHE primarily acts by decreasing mitochondrial respiration.[3][4] These distinct mechanisms highlight the importance of selecting the appropriate inhibitor and control for studies investigating the physiological roles of sAC.
Quantitative Comparison of Mitochondrial Effects
The following table summarizes the key findings from a comparative study on the effects of this compound, 2-OHE, and bithionol on isolated mouse brain mitochondria.
| Compound | Primary sAC-Independent Mechanism | Effect on Mitochondrial ATP Production | Effect on Mitochondrial Respiration |
| This compound | Mitochondrial Uncoupler | Inhibition | - |
| 2-OHE | Decreased Mitochondrial Respiration | Inhibition | Decrease |
| Bithionol | Mitochondrial Uncoupler | Inhibition | - |
Table 1: Summary of the primary sAC-independent effects of this compound, 2-OHE, and bithionol on mitochondrial function. Data synthesized from Jakobsen et al., 2018.[3][4]
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Isolation of Mouse Brain Mitochondria
-
Tissue Homogenization: Mouse brains are homogenized in a buffer containing 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, and 0.1% (w/v) fatty acid-free bovine serum albumin (BSA), at a pH of 7.4.
-
Centrifugation: The homogenate is centrifuged at 1,300 x g for 3 minutes to remove nuclei and cell debris.
-
Mitochondrial Pellet Collection: The resulting supernatant is then centrifuged at 20,000 x g for 10 minutes to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed in a buffer without EGTA and BSA and centrifuged again at 20,000 x g for 10 minutes.
-
Final Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of the washing buffer.
Measurement of Mitochondrial ATP Production
ATP production is measured using a luminescence-based assay. Isolated mitochondria are incubated in a respiration buffer containing substrates for complex I (pyruvate and malate) or complex II (succinate) of the electron transport chain. The production of ATP is initiated by the addition of ADP and quantified by measuring the luminescence generated by the ATP-dependent luciferase reaction. The effects of the inhibitors are assessed by pre-incubating the mitochondria with the respective compounds before initiating the reaction.
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption is measured using a high-resolution respirometer. Isolated mitochondria are suspended in a respiration buffer, and the basal respiration rate (State 2) is recorded. The addition of ADP initiates State 3 respiration (phosphorylating state). The effects of the inhibitors are determined by adding them before or after the induction of State 3 respiration and monitoring the changes in oxygen consumption rates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways and the experimental workflow for assessing the off-target effects of sAC inhibitors.
References
- 1. KH 7 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Performing Dose-Response Curves for the Soluble Adenylyl Cyclase Inhibitor KH7
This guide provides a comprehensive comparison of the soluble adenylyl cyclase (sAC) inhibitor KH7 with other notable alternatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate informed decisions in research applications.
Performance Comparison of sAC Inhibitors
The inhibitory potency of this compound and its alternatives against soluble adenylyl cyclase (sAC) has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds.
| Compound | Biochemical IC50 | Cellular IC50 | Notes | Source(s) |
| This compound | ~3-10 µM | ~11 µM | A well-established but moderately potent sAC inhibitor. | [1] |
| TDI-10229 | ~159 nM - 195 nM | ~92 nM - 114 nM | A potent and orally bioavailable sAC inhibitor. | [2][3] |
| LRE1 | ≤ 10 µM | ~11 µM | An allosteric inhibitor that binds to the bicarbonate binding site of sAC. | [1] |
| Bithionol | ~4.0 µM | - | A potent inhibitor that acts via an allosteric site. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source). The data presented here is for comparative purposes, and it is recommended to consult the primary literature for detailed experimental conditions.
Experimental Protocols
Two primary types of assays are commonly employed to determine the dose-response curve for sAC inhibitors: biochemical assays using purified enzyme and cellular assays using cells that express sAC.
Biochemical Adenylyl Cyclase Activity Assay
This protocol is adapted from established methods for measuring the activity of purified sAC in the presence of an inhibitor.[4][5][6]
Materials:
-
Purified human soluble adenylyl cyclase (sAC) protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 40 mM NaHCO₃, 3 mM DTT, and 0.03% BSA
-
[α-³²P]ATP (radiolabeled ATP)
-
This compound and other sAC inhibitors of interest
-
Dowex and Alumina columns for chromatography
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate approximately 5 nM of purified sAC protein with each concentration of the inhibitor (or vehicle control) for 15 minutes at 30°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [α-³²P]ATP to each tube.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Data Analysis: Plot the percentage of sAC inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Cellular Adenylyl Cyclase Activity Assay
This protocol utilizes a cell-based system, often HEK293 cells that are engineered to overexpress sAC, to measure the inhibitor's efficacy in a more physiologically relevant context.[1][4][5]
Materials:
-
HEK293 cells stably overexpressing human sAC (often referred to as 4-4 cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and other sAC inhibitors of interest
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture the sAC-overexpressing HEK293 cells in DMEM supplemented with 10% FBS in a 24-well plate until they reach a suitable confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or other test compounds for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulation (Optional but recommended): To enhance the cAMP signal, stimulate the cells with a known sAC activator, such as bicarbonate, or a general adenylyl cyclase activator like forskolin (note: forskolin primarily activates transmembrane adenylyl cyclases, but can be used to assess off-target effects). A PDE inhibitor is typically included to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of cAMP production against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the cellular IC50 value.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the dose-response curve of sAC inhibitors.
Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC) and its inhibition.
References
- 1. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the IC50 of the sAC Inhibitor KH7: A Comparative Guide for a New Experimental Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the half-maximal inhibitory concentration (IC50) of KH7, a selective inhibitor of soluble adenylyl cyclase (sAC), in a novel experimental model. We present a detailed experimental protocol, a comparative analysis with alternative sAC inhibitors, and visual representations of the key pathways and workflows to support your research.
Introduction to this compound and Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC) is a vital intracellular enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions and plays crucial roles in various physiological processes, including sperm motility and energy metabolism.[1][2] this compound is a well-characterized inhibitor of sAC, with a reported IC50 in the range of 3-10 μM in both recombinant purified human sAC protein and cellular assays.[3][4] Its selectivity makes it a valuable tool for studying sAC-mediated signaling pathways. However, it is important to note that at higher concentrations (around 50 μM), this compound may exhibit off-target effects, such as impacting mitochondrial ATP production.[1][2]
Comparative Analysis of sAC Inhibitors
The selection of an appropriate inhibitor is critical for the specific experimental context. Below is a comparison of this compound with other known sAC inhibitors.
| Inhibitor | Reported IC50 | Mechanism of Action | Key Considerations |
| This compound | 3-10 µM[3][4] | sAC-specific inhibitor, blocks cAMP synthesis[3] | Can act as a mitochondrial uncoupler at higher concentrations[1][2] |
| 2-OHE | Varies | sAC inhibitor | Primarily decreases mitochondrial respiration[1][2] |
| Bithionol | Varies | sAC inhibitor | Acts as a classical mitochondrial uncoupler[1][2] |
| LRE1 | Varies | sAC inhibitor | Competes with the bicarbonate binding site of sAC |
Experimental Protocol: Validation of this compound IC50 in a New Cell-Based Model
This protocol outlines a robust methodology to determine the IC50 of this compound in a new experimental model.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a new experimental cell line by measuring its effect on intracellular cAMP levels.
Materials:
-
This compound compound
-
The new experimental cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Forskolin (or another adenylyl cyclase activator, if applicable to the new model)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture the experimental cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for the dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
-
Inhibitor Treatment:
-
Carefully remove the culture medium from the 96-well plate.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Stimulation of cAMP Production (Optional):
-
If basal sAC activity in the new model is low, stimulate cAMP production by adding a known sAC activator (e.g., bicarbonate) or a general adenylyl cyclase activator like forskolin.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol provided with the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit and a plate reader.
-
-
Data Analysis:
-
Normalize the cAMP levels in the this compound-treated wells to the vehicle control.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the concepts and procedures, the following diagrams have been generated.
Caption: Signaling pathway of soluble adenylyl cyclase (sAC) and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical relationship for comparing this compound with alternative sAC inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of KH7 (CAS: 330676-02-3)
For Immediate Reference: Proper Disposal of the sAC Inhibitor KH7
This document provides critical safety and logistical guidance for the proper disposal of this compound (CAS: 330676-02-3), a selective soluble adenylyl cyclase (sAC) inhibitor. Adherence to these procedures is essential to ensure personnel safety and compliance with environmental regulations. This compound is classified as toxic if swallowed and requires careful handling throughout its lifecycle, including disposal.[1][2]
Chemical and Safety Profile
A summary of the key hazard and safety information for this compound is provided in the table below. This information is derived from safety data sheets (SDSs) and should be consulted before handling the compound.[1][2]
| Identifier | Value |
| Chemical Name | 2-(1H-benzimidazol-2-ylthio)-2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, propanoic acid[2] |
| CAS Number | 330676-02-3[1][2] |
| Molecular Formula | C17H15BrN4O2S[1] |
| GHS Classification | Acute Toxicity, Oral (Category 3)[1][2] |
| Signal Word | Danger[1][2] |
| Hazard Statement | H301: Toxic if swallowed[1][2] |
| Physical Form | Solid[2] |
**Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[1][3] The following steps provide a procedural framework for laboratory personnel.
1. Personal Protective Equipment (PPE) and Handling:
-
Before beginning any disposal-related activities, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat or impervious clothing.[3]
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3]
-
Avoid eating, drinking, or smoking in the area where this compound is handled.[1][2] Wash hands thoroughly after handling.[1][2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure, unadulterated this compound waste, as well as materials lightly contaminated with this compound (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a compatible material and have a tightly fitting cap.[4]
-
-
Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the waste in a designated, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Acutely Contaminated Materials: For materials generated during spill cleanup (e.g., absorbent pads), these must also be disposed of as hazardous waste.
3. Spill Management and Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
For small spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[1][3]
-
Once the spill is absorbed, carefully collect the contaminated material and place it in the designated hazardous waste container.
-
Decontaminate the surface area by scrubbing with alcohol, followed by a thorough wash.[1][3]
-
All materials used for cleanup must be disposed of as hazardous waste.
4. Container Management and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (CAS: 330676-02-3)".
-
Ensure the container is kept closed at all times, except when adding waste.[4]
-
Store the sealed waste container in a designated, secure, and locked-up area pending disposal.[1][2]
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved hazardous waste disposal service or in accordance with your institution's environmental health and safety (EHS) guidelines.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before being discarded; the rinsate must be collected as hazardous waste.[4]
Experimental Workflow and Disposal Logic
The following diagram outlines the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Signaling Pathway Context: Soluble Adenylyl Cyclase (sAC) Inhibition
This compound is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme distinct from transmembrane adenylyl cyclases (tmACs).[6] While tmACs are typically regulated by G-proteins at the cell membrane, sAC is found in the cytoplasm and is regulated by bicarbonate and calcium ions.[6][7] sAC catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. By inhibiting sAC, this compound blocks the production of cAMP from this source, which is essential for processes such as sperm motility and capacitation.[6][8] The chemical properties that allow this compound to interact with the sAC active site do not have specific implications for its disposal, other than reinforcing the need to handle it as a bioactive and toxic chemical.
The diagram below illustrates the logical relationship of this compound's mechanism of action.
Caption: Logical diagram of this compound's inhibitory effect on the sAC pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. probechem.com [probechem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 7. Strategies to safely target widely expressed soluble adenylyl cyclase for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling and Disposal of KH7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective soluble adenylyl cyclase (sAC) inhibitor KH7, a comprehensive understanding of its safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety and Handling Information
This compound (CAS Number: 330676-02-3) is a chemical compound that is toxic if swallowed and may cause skin, eye, and respiratory irritation. Adherence to strict safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.
-
Body Protection: A laboratory coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator should be used.
Engineering Controls
To further mitigate exposure risks, the following engineering controls should be in place:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.
-
Fume Hood: For procedures that may generate dust or aerosols, a laboratory fume hood is recommended.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 419.30 g/mol |
| Solubility in DMSO | >20 mg/mL |
| Storage Temperature | 2-8°C |
| Hazard Class | Acute Toxicity 3 (Oral) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
Experimental Protocol: Preparation and Use of a this compound Stock Solution
The following is a representative protocol for the preparation of a this compound stock solution and its application in a cell-based assay.
Materials
-
This compound powder (CAS 330676-02-3)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium
-
Cells of interest
Procedure
-
Preparation of a 10 mM this compound Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.193 mg of this compound.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
-
Application in a Cell-Based Assay:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to treat cells with 10 µM this compound, dilute the 10 mM stock solution 1:1000 in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period, as determined by the specific experimental design.
-
Proceed with the downstream analysis, such as measuring cAMP levels or assessing cellular responses.
-
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental compliance.
Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C, away from incompatible materials.
-
Weighing and Aliquoting: When weighing the powder, do so in a designated area with minimal air currents, preferably within a fume hood, to prevent dispersal.
-
Spill Response: In case of a spill, evacuate the area and prevent the spread of the powder. Wear appropriate PPE and clean the spill using a method that does not generate dust, such as using a wet cloth or a HEPA-filtered vacuum. Dispose of the cleanup materials as hazardous waste.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with institutional and local environmental regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, pipette tips, and empty containers, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed, and puncture-resistant container designated for halogenated organic solid waste.
-
Liquid Waste: Collect unused this compound solutions in a dedicated, labeled, and sealed waste container for halogenated organic liquid waste. If necessary, rinse the original container with a small amount of an appropriate organic solvent (e.g., acetone) and add the rinsate to the liquid waste container.[2]
-
-
Waste Storage: Store the hazardous waste containers in a designated satellite accumulation area, typically within a fume hood, away from heat and ignition sources.[3][4]
-
Waste Pickup: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
